Pirarubicin
Description
Classification as an Anthracycline Derivative
Pirarubicin is classified as an anthracycline antibiotic. nbinno.compatsnap.com It is a semi-synthetic derivative of doxorubicin (B1662922), one of the most well-known and widely used anthracyclines. patsnap.comnih.gov The core structure of anthracyclines consists of a tetracyclic aglycone, known as an anthracyclinone, which is attached to a sugar moiety. This compound, also known as (2''R)-4'-O-tetrahydropyranyl adriamycin (THP), is structurally an analogue of doxorubicin. mims.comiiarjournals.org This chemical modification was designed to alter its pharmacological properties, including its uptake by cells and its toxicity profile. nih.govnih.gov Like other anthracyclines such as daunorubicin, epirubicin (B1671505), and idarubicin, this compound's primary mechanism of action involves interaction with cellular DNA. wikipedia.org
The fundamental mechanism through which this compound exerts its cytotoxic effects is characteristic of the anthracycline class. It intercalates into the DNA of cancer cells, meaning it inserts itself between the base pairs of the DNA double helix. nbinno.compatsnap.comwikipedia.org This physical obstruction interferes with the processes of DNA replication and transcription. nbinno.com Furthermore, this compound is a potent inhibitor of topoisomerase II, an enzyme essential for managing the topological state of DNA during cell replication. nbinno.compatsnap.comwikipedia.orgtoku-e.com By inhibiting this enzyme, this compound leads to the accumulation of DNA strand breaks, which ultimately triggers programmed cell death, or apoptosis, in rapidly dividing cancer cells. nbinno.com
Overview of Preclinical Research Significance
The preclinical research significance of this compound is highlighted by its distinct properties observed in laboratory and animal studies, which suggest potential advantages over its parent compound, doxorubicin. A key finding is its rapid cellular uptake; this compound is incorporated into tumor cells at a rate approximately 170 times faster than doxorubicin. nih.goviiarjournals.orgnih.gov This enhanced uptake may contribute to its potent anti-tumor activity.
Preclinical investigations have explored this compound's efficacy in various cancer models. In vitro studies have demonstrated its cytotoxicity against a range of human cancer cell lines, including those of the bladder, colon, breast, and leukemia. iiarjournals.orgnih.govnih.gov For instance, one study investigated its effects on HL-60 leukemia cells and a hydrogen peroxide-resistant variant, HP100 cells. iiarjournals.org The results indicated that this compound-induced apoptosis is mediated through the generation of hydrogen peroxide. iiarjournals.org
In vivo studies using animal models have further substantiated its anti-tumor potential. Research in rat models of bladder cancer and murine models of liver metastases has shown significant tumor suppression. nih.govnih.gov Notably, some preclinical evidence suggests that this compound is less cardiotoxic than doxorubicin, a dose-limiting side effect of many anthracyclines. nih.govwikipedia.org Furthermore, it has shown activity against some doxorubicin-resistant cell lines, indicating its potential to overcome certain mechanisms of drug resistance. wikipedia.orgtoku-e.com
Recent preclinical research has also focused on developing novel drug delivery systems to enhance the therapeutic index of this compound. These include formulations using single-walled carbon nanotubes (SWNT) and styrene-maleic acid copolymer (SMA) micelles. nih.govnih.gov These nanotechnology-based approaches aim to improve tumor targeting and reduce systemic toxicity. nih.govnih.gov
| Model System | Cancer Type | Key Findings | Reference |
|---|---|---|---|
| HL-60 and HP100 cells (in vitro) | Leukemia | Apoptosis is induced via hydrogen peroxide generation. | iiarjournals.org |
| BIU-87 human bladder cancer cells (in vitro) | Bladder Cancer | SWNT-pirarubicin conjugate showed higher tumor depression than free this compound. | nih.gov |
| Rat bladder cancer model (in vivo) | Bladder Cancer | SWNT-pirarubicin demonstrated efficacy with minimal side effects compared to the control group. | nih.gov |
| Human colorectal and breast cancer cells (in vitro) | Colorectal and Breast Cancer | SMA-pirarubicin micelles were toxic to cancer cells with an IC50 at or below 1 µM. | nih.gov |
| Murine liver metastasis model (in vivo) | Colon Cancer | SMA-pirarubicin at 100 mg/kg reduced tumor volume by 80% and achieved a 93% survival rate at 40 days. | nih.gov |
Historical Development in Laboratory Investigations
The development of this compound arose from the broader scientific effort to discover and synthesize more effective and less toxic anthracycline antibiotics for cancer therapy. Following the successful introduction of doxorubicin and daunorubicin, which were originally isolated from the bacterium Streptomyces peucetius, researchers sought to create analogues with improved properties. wikipedia.orgmdpi.comekb.eg this compound was first discovered and developed in 1979 by a team of researchers led by Umezawa. iiarjournals.orgbiosynth.com
The creation of this compound is an example of semi-synthetic drug development. This process typically begins with a naturally occurring compound, in this case, doxorubicin, which is then chemically modified in the laboratory to produce a new substance with different characteristics. nih.gov The synthesis of anthracycline derivatives often involves complex chemical reactions to alter specific parts of the molecule. For related compounds like epirubicin, the synthesis has historically started from daunorubicin, which is produced through a fermentation process. google.com The laboratory development of this compound involved the addition of a tetrahydropyranyl group to the doxorubicin structure, a modification that significantly impacts its lipophilicity and, consequently, its ability to pass through cell membranes. nih.goviiarjournals.org This structural change is responsible for its rapid cellular uptake compared to doxorubicin, a key feature identified in early laboratory investigations. iiarjournals.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-6-methyl-5-[(2R)-oxan-2-yl]oxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37NO12/c1-14-31(45-21-8-3-4-9-42-21)17(33)10-22(43-14)44-19-12-32(40,20(35)13-34)11-16-24(19)30(39)26-25(28(16)37)27(36)15-6-5-7-18(41-2)23(15)29(26)38/h5-7,14,17,19,21-22,31,34,37,39-40H,3-4,8-13,33H2,1-2H3/t14-,17-,19-,21+,22-,31+,32-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSKQZKKOZQFFG-YXRRJAAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O[C@@H]6CCCCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37NO12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046755 | |
| Record name | Pirarubicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72496-41-4 | |
| Record name | Pirarubicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72496-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pirarubicin [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072496414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pirarubicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11616 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pirarubicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIRARUBICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D58G680W0G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action in Preclinical Systems
DNA Interaction Dynamics and Consequences
Pirarubicin's interaction with DNA is a fundamental aspect of its cytotoxic activity, leading to significant structural and functional disruptions.
As an anthracycline, this compound intercalates into the DNA double helix. This process involves the insertion of its planar polyaromatic ring system between adjacent DNA base pairs. newdrugapprovals.orgnewdrugapprovals.orgwikipedia.orgmedkoo.comcellagentech.comhilarispublisher.comnih.gov The intercalation is further stabilized by auxiliary binding of the amino sugar moiety, which is crucial for the drug's interaction with DNA and topoisomerase II. hilarispublisher.comhilarispublisher.com This insertion causes local structural changes to the DNA molecule, including partial unwinding of the double helix and lengthening of the DNA strand. nih.govirb.hr Such structural alterations impede the recognition and function of DNA-associated proteins, including polymerases and transcription factors. irb.hr
This compound is known to induce DNA damage, specifically leading to the formation of DNA strand breaks, including double-strand breaks (DSBs). frontiersin.orgnih.govplos.orgelifesciences.org One significant mechanism contributing to DNA damage is the drug's ability to poison topoisomerase II, which results in trapped enzyme-DNA cleavage complexes that manifest as DNA breaks. elifesciences.org Additionally, this compound can induce oxidative DNA damage, particularly in the presence of copper(II). This occurs through the generation of reactive oxygen species (ROS), such as semiquinone radicals, Cu(I)OOH, and hydroxyl (OH•) radicals, which are formed during the anthracycline's redox cycling. researchgate.netnih.gov The generation of hydrogen peroxide (H2O2) has also been implicated in this compound-induced apoptosis. researchgate.net
This compound rapidly incorporates into tumor cells, where it inhibits DNA polymerase alpha and subsequently suppresses DNA synthesis. newdrugapprovals.orgnewdrugapprovals.orgtoku-e.com By intercalating into DNA and interacting with topoisomerase II, this compound effectively inhibits both DNA replication and repair processes. newdrugapprovals.orgnewdrugapprovals.orgwikipedia.orgmedkoo.comcellagentech.com The DNA damage induced by this compound can trigger cell cycle arrest, typically in the S and G2 phases, as cells attempt to repair the damage. mdpi.com However, if the extent of DNA damage overwhelms the cellular DNA repair systems, such as base excision repair (BER), nucleotide excision repair (NER), mismatch repair (MMR), or homologous recombination (HR), it ultimately leads to programmed cell death (apoptosis). mdpi.comsmw.chnih.gov The accumulation of these DNA breaks due to deficient repair mechanisms is a key factor in the drug's cytotoxic effect. nih.gov
Topoisomerase II Inhibition
A critical component of this compound's mechanism of action is its potent inhibition of DNA topoisomerase II. newdrugapprovals.orgnewdrugapprovals.orgwikipedia.orgmedkoo.comcellagentech.comhilarispublisher.comnih.govfrontiersin.orgnih.govtoku-e.commedchemexpress.commdpi.comnih.gov
Mammalian cells express two main isoforms of topoisomerase II: topoisomerase II alpha (TOP2A) and topoisomerase II beta (TOP2B). mdpi.comabclonal.comnih.gov TOP2A expression is cell-cycle regulated, peaking during the G2/M phase, whereas TOP2B is constitutively expressed in both differentiated and proliferating cells. nih.gov Anthracyclines, including this compound, are known to target topoisomerase II, with some studies specifically indicating TOP2A as a major target. mdpi.com Preclinical studies have shown that this compound's cytotoxicity is directly related to the expression levels of topoisomerase II in cancer cells. For instance, its inhibitory activities against M5076 and Ehrlich cells demonstrated varying efficacy depending on the topoisomerase II expression. medchemexpress.com
Table 1: this compound's Inhibitory Activity on Cancer Cell Lines
| Cell Line | IC50 (µM) | Topoisomerase II Expression Level |
| M5076 | 0.366 | Lower |
| Ehrlich | 0.078 | Higher |
This compound acts as a "topoisomerase II poison." hilarispublisher.comnih.govelifesciences.orgnih.govnih.govusp.br This means it stabilizes the transient covalent intermediate formed between topoisomerase II and DNA, known as the cleavable complex. hilarispublisher.comnih.govelifesciences.orgnih.govnih.govusp.br By trapping this ternary drug-DNA-enzyme complex, this compound prevents the topoisomerase enzyme from re-ligating the broken phosphodiester bonds in the DNA strands. nih.govusp.br This subverts the normal physiological function of topoisomerase II, effectively converting it into a DNA-breaking nuclease, which leads to genomic instability and ultimately triggers apoptotic cell death. nih.govusp.br
Reactive Oxygen Species Generation and Oxidative Stress Responses
Pathways of Hydrogen Peroxide Production
The generation of ROS by this compound is primarily linked to the redox cycling of its quinone moiety. This process leads to the formation of highly reactive species, including superoxide (B77818) anions and, notably, hydrogen peroxide (H2O2). patsnap.com The production of these ROS by this compound is dependent on the availability of molecular oxygen. nih.gov
Preclinical studies have specifically demonstrated that this compound (also referred to as THP) induces the generation of hydrogen peroxide in various cellular models. For instance, research conducted on HL-60 cells, a human promyelocytic leukemia cell line, has shown a significant increase in peroxide generation following this compound treatment. iiarjournals.orgspandidos-publications.comnih.govresearchgate.netiiarjournals.org Conversely, in HP100 cells, which are hydrogen peroxide-resistant cells derived from HL-60, the generation of peroxide was significantly suppressed or delayed, underscoring the direct involvement of H2O2 in this compound's mechanism of action. nih.govresearchgate.netiiarjournals.org
Table 1: Peroxide Generation in HL-60 and HP100 Cells Treated with this compound
| Cell Line | Treatment | Peroxide Generation at 3 hours | Peroxide Generation at 6 hours |
| HL-60 | This compound | Significantly increased (p<0.01 vs. control) researchgate.netiiarjournals.org | Increased researchgate.netiiarjournals.org |
| HP100 | This compound | Significantly suppressed (p<0.01 vs. HL-60) researchgate.netiiarjournals.org | Suppressed researchgate.netiiarjournals.org |
Note: Data represents qualitative findings of significant increase/suppression as reported in the cited studies.
Role of Oxidative Stress in Cellular Damage
The excessive generation of ROS by this compound leads to a state of oxidative stress, which is a key mechanism contributing to cellular damage and dysfunction. spandidos-publications.comnih.gov High levels of ROS activate cytotoxic signals that can result in significant cellular injury, including DNA damage, mitochondrial impairment, alterations in protein synthesis, and calcium overload. spandidos-publications.com
Oxidative stress is a critical factor in triggering programmed cell death pathways, such as apoptosis. patsnap.compatsnap.comnih.gov Studies investigating this compound's effects on cardiomyocytes (e.g., H9c2 and HCM cells) have revealed that the drug increases intracellular ROS levels and diminishes the levels of antioxidant enzymes like superoxide dismutase (SOD), thereby exacerbating oxidative damage. nih.gov This imbalance in redox homeostasis ultimately contributes to cellular damage and, in the context of cardiotoxicity, leads to myocardial cell death. spandidos-publications.comnih.gov this compound-induced oxidative stress directly causes damage to cellular DNA and proteins. patsnap.com
Induction of Programmed Cell Death Pathways
This compound is a potent inducer of programmed cell death, primarily through the activation of apoptotic pathways in various cancer cell lines and other cellular models. iiarjournals.orgnih.govresearchgate.netnih.govnih.gov This induction of apoptosis is a fundamental aspect of its antineoplastic efficacy.
Apoptosis Induction in Cellular Models
This compound has been shown to induce apoptosis across a spectrum of cellular models, including human promyelocytic leukemia HL-60 cells, H9c2 and HCM cardiomyocytes, and rabbit conjunctiva fibroblasts (RCF). iiarjournals.orgnih.govresearchgate.netnih.govnih.gov Its apoptotic effects are observed not only in sensitive cell lines but also in certain multidrug-resistant leukemia HL60 cells, such as HL60/VINC and HL60/DOX cells. iiarjournals.orgiiarjournals.org In bladder cancer cell lines like UMUC3 and MB49, this compound treatment significantly increases the proportion of apoptotic cells. frontiersin.org The induction of apoptosis by this compound is intrinsically linked to its ability to generate hydrogen peroxide. iiarjournals.orgspandidos-publications.comnih.govresearchgate.netiiarjournals.org
Intrinsic Mitochondrial Pathway Activation
A major pathway through which this compound induces apoptosis is the intrinsic mitochondrial pathway. patsnap.comiiarjournals.orgiiarjournals.org this compound's interaction with cellular components leads to mitochondrial dysfunction, a critical event in this pathway. nih.gov This perturbation of mitochondrial function results in a decrease in mitochondrial membrane potential (ΔΨm) and the subsequent release of pro-apoptotic factors, notably cytochrome c, from the mitochondrial intermembrane space into the cytosol. spandidos-publications.compatsnap.comresearchgate.netiiarjournals.org
The activation of the intrinsic pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). portlandpress.comnih.gov this compound-induced oxidative stress, and the resulting high ROS levels, can lead to a decreased Bcl-2/Bax ratio, thereby promoting apoptosis. spandidos-publications.com Specifically, studies in H9c2 cells have demonstrated that this compound treatment leads to a decrease in Bcl-2 expression and an increase in Bax expression, shifting the balance towards pro-apoptotic signaling. portlandpress.com The liberation of pro-apoptotic proteins like Bax and Bak from anti-apoptotic Bcl-2 and Bcl-xL is a key event that leads to mitochondrial outer membrane permeabilization (MOMP). bio-rad-antibodies.com In rabbit conjunctiva fibroblasts, a higher concentration of this compound (15 μmol/L) was found to significantly trigger a mitochondrial-associated apoptotic cascade. nih.gov
Table 2: Expression Levels of Apoptosis-Related Proteins in H9c2 Cells After this compound Treatment
| Protein | Control Group (Mean ± S.E.M.) | This compound Treated Group (TP) (Mean ± S.E.M.) |
| Bcl-2 | 0.82 ± 0.06 portlandpress.com | 0.34 ± 0.02 portlandpress.com |
| Bax | 0.91 ± 0.08 portlandpress.com | 1.63 ± 0.14 portlandpress.com |
| Caspase-3 | 0.83 ± 0.11 portlandpress.com | 1.82 ± 0.23 portlandpress.com |
| Caspase-9 | 0.75 ± 0.08 portlandpress.com | 1.53 ± 0.13 portlandpress.com |
Note: Data represents relative expression levels, where significant changes (e.g., P<0.05) were observed in comparison to control. Values are approximate based on graphical representation and text description in the source.
Caspase Cascade Involvement
The activation of the intrinsic mitochondrial pathway culminates in the activation of a cascade of cysteine-aspartic proteases known as caspases, which are the central executioners of apoptosis. spandidos-publications.comportlandpress.comnumberanalytics.com Following the release of cytochrome c into the cytosol, it forms a complex with the adapter protein Apaf-1 and dATP, leading to the formation of the apoptosome. numberanalytics.comnih.gov This complex subsequently activates initiator caspase-9. numberanalytics.comnih.gov
Activated caspase-9 then cleaves and activates downstream effector caspases, particularly caspase-3 and caspase-7. nih.govresearchgate.netiiarjournals.orgnumberanalytics.comnih.gov Caspase-3 is recognized as a major executive caspase in the mitochondria-dependent apoptotic pathway. portlandpress.com Studies have shown that this compound induces the activation of caspase-3 and caspase-8 in both sensitive and multidrug-resistant HL60 leukemia cell lines. iiarjournals.orgiiarjournals.org The increased expression of pro-apoptotic Bax and decreased expression of anti-apoptotic Bcl-2 further contribute to the release of cytochrome c, which in turn facilitates the activation of caspase-9 and subsequently caspase-3. portlandpress.com This proteolytic cascade leads to the systematic dismantling of the cell, characteristic of apoptosis.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 3033521 |
| Doxorubicin (B1662922) | 31703 |
| Hydrogen Peroxide | 784 |
| Cytochrome c | 16129757 |
Proteins (No direct PubChem CID as compounds)
| Protein Name | Role |
| Bax | Pro-apoptotic Bcl-2 family protein |
| Bcl-2 | Anti-apoptotic Bcl-2 family protein |
| Caspase-3 | Effector caspase, major executioner of apoptosis |
| Caspase-7 | Effector caspase |
| Caspase-8 | Initiator caspase (extrinsic pathway, also involved in cross-talk) |
| Caspase-9 | Initiator caspase (intrinsic pathway) |
| Apaf-1 | Apoptotic protease activating factor 1 |
| Superoxide Dismutase (SOD) | Antioxidant enzyme |
Regulation of Pro- and Anti-Apoptotic Proteins (e.g., Bcl-2 family)
This compound has been shown to induce apoptosis, a form of programmed cell death, by modulating the balance of pro- and anti-apoptotic proteins, particularly those belonging to the Bcl-2 family. In human osteosarcoma MG-63 cells, this compound-induced apoptosis was found to be dependent on the Bcl-2/Bax pathway nih.gov. Specifically, this compound suppressed the expression of the anti-apoptotic protein Bcl-2 while simultaneously increasing the expression of the pro-apoptotic protein Bax nih.gov. The Bcl-2 protein family plays a pivotal role in regulating apoptosis, with members categorized into anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic (e.g., Bax, Bak, Bad) groups biomolther.orgnih.gov. A decrease in Bcl-2 expression can lead to the release of cytochrome c from mitochondria, subsequently activating caspases and promoting the formation of apoptotic bodies researchgate.netfrontiersin.org. Furthermore, studies investigating this compound-induced cardiotoxicity have indicated that it regulates apoptosis through the Phlpp1/AKT/Bcl-2 signaling pathway, influencing the levels of p-AKT, cytochrome c, caspase-3, caspase-9, Bcl-2, and Bax researchgate.netfrontiersin.orgresearchgate.net.
Table 1: Impact of this compound on Apoptotic Proteins in MG-63 Cells
| Protein Type | Protein Name | Effect of this compound | Reference |
| Anti-Apoptotic | Bcl-2 | Suppressed expression | nih.gov |
| Pro-Apoptotic | Bax | Increased expression | nih.gov |
Autophagy Modulation and Interplay with Cell Death
This compound's effects extend to the modulation of autophagy, a cellular process involving the degradation and recycling of cellular components. The role of autophagy in this compound's mechanism of action appears to be context-dependent, sometimes acting as a cytoprotective mechanism and other times contributing to cell death mdpi.com. In primary rabbit conjunctival fibroblasts (RCF), this compound at a concentration of 7.5 μmol/L notably promoted autophagy by upregulating key autophagy-related proteins such as Beclin 1, Atg 5/12 conjugate, and LC3B researchgate.netnih.gov. Conversely, a higher concentration of 15 μmol/L this compound significantly triggered mitochondrial-associated RCF apoptosis researchgate.netnih.gov.
In human bladder cancer cells (EJ and J82), this compound was observed to induce a cytoprotective autophagic response, which was mediated through the suppression of the mammalian target of rapamycin (B549165) (mTOR)/p70S6K/4E-BP1 signaling pathway osti.gov. Inhibition of this autophagy, either by 3-methyladenine, hydroxychloroquine, or knockdown of autophagy-related gene 3, enhanced this compound-induced apoptosis in these cells osti.gov. Similarly, in cervical cancer cells, this compound induced a protective macroautophagy/autophagy response, and the suppression of this autophagy dramatically enhanced the cytotoxicity of this compound and increased cell death and apoptosis nih.gov. This protective autophagy was associated with the upregulation of ATG4B and downregulation of MIR34C-5p nih.gov.
Table 2: this compound's Modulation of Autophagy
| Cell Type | This compound Concentration | Autophagy Markers Affected | Autophagy Role | Reference |
| Rabbit Conjunctival Fibroblasts | 7.5 μmol/L | Beclin 1, Atg 5/12, LC3B | Promoted | researchgate.netnih.gov |
| Human Bladder Cancer Cells | Not specified | mTOR/p70S6K/4E-BP1 pathway suppression | Cytoprotective | osti.gov |
| Cervical Cancer Cells | Not specified | ATG4B upregulation, MIR34C-5p downregulation | Protective | nih.gov |
Other Cell Death Modalities (e.g., Necroptosis, Ferroptosis)
Beyond apoptosis and autophagy, research suggests that this compound may also be involved in other forms of regulated cell death. This compound-induced hypohepatia (liver injury) has been identified as being dependent on ferroptosis researchgate.net. Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels and unique mitochondrial morphological changes, including the shrinkage or disappearance of mitochondrial cristae and rupture of the mitochondrial membrane binasss.sa.crnih.govmdpi.com.
While the direct induction of necroptosis by this compound is not explicitly detailed in the provided literature, there is evidence of interplay with necroptosis-related pathways. Necroptosis is a regulated cell death pathway morphologically similar to necrosis, involving the activation of receptor-interacting protein kinase-1 (RIPK1) and RIPK3, which form a complex known as the necrosome, leading to the phosphorylation of mixed lineage kinase domain-like pseudokinase (MLKL) and subsequent cell membrane permeabilization binasss.sa.crnih.gov. Studies have shown that inhibition of RIPK1 enhanced the growth-inhibitory effects of this compound in hepatocellular carcinoma cells and influenced cell cycle distribution, suggesting a potential role for RIPK1 in this compound resistance medsci.orgnih.gov.
Perturbation of Cell Cycle Progression
This compound is known to interfere with the cell cycle, a tightly regulated process essential for cell proliferation, by inducing arrest at specific phases and modulating key regulatory proteins.
Induction of Cell Cycle Arrest (G0/G1, G2/M Phases)
This compound has been demonstrated to induce cell cycle arrest in various cancer cell lines. In human osteosarcoma MG-63 cells, this compound caused G0/G1 cell cycle arrest nih.gov. In RT4 low-grade urothelial cancer cells, this compound was shown to induce cell cycle arrest in the G2/M phase spandidos-publications.comspandidos-publications.com. Similarly, in primary rabbit conjunctival fibroblasts, this compound inhibited cell proliferation and arrested the cell cycle at the G0/G1 phase researchgate.netnih.gov.
In hepatocellular carcinoma cells (Huh7 and MHCC-97H), this compound alone primarily caused a G2/M arrest medsci.org. However, when combined with necrostatin-1 (B1678002), a RIPK1 inhibitor, the percentage of cells in the G0/G1 phase increased, while the G2/M phase population decreased, and the S phase was restricted medsci.orgnih.gov. This suggests that this compound can induce arrest at different phases depending on the cell type and co-treatment.
Table 3: this compound's Induction of Cell Cycle Arrest
| Cell Type | Cell Cycle Phase Arrest | Reference |
| Human Osteosarcoma MG-63 cells | G0/G1 | nih.gov |
| RT4 Urothelial Cancer Cells | G2/M | spandidos-publications.comspandidos-publications.com |
| Rabbit Conjunctival Fibroblasts | G0/G1 | researchgate.netnih.gov |
| Hepatocellular Carcinoma Cells | G2/M (alone); G0/G1 (with RIPK1 inhibitor) | medsci.orgnih.gov |
Regulation of Cell Cycle Regulatory Proteins (Cyclins, CDKs)
The perturbation of cell cycle progression by this compound is mediated through its influence on key regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). Cyclins and CDKs form complexes that drive the cell cycle forward by phosphorylating target proteins creativebiolabs.netmdpi.comcreative-diagnostics.comkhanacademy.org. This compound was found to suppress the expression of cyclin D1 and cyclin E in MG-63 cells nih.gov. Cyclin D1 is crucial for the G1/S transition, forming a complex with CDK4 or CDK6 creativebiolabs.net. Cyclin E, on the other hand, partners with CDK2 nih.gov.
This compound also affects other proteins involved in cell cycle regulation. It suppressed the expression of Proliferating Cell Nuclear Antigen (PCNA) nih.gov, a protein that acts in the S phase and forms a complex with cyclin A and Cdk2 spandidos-publications.com. While this compound induced low levels of p21 expression, p21, a Cdk inhibitor (CKI), is known to inhibit G1/S phase cdk-cyclin complex kinases, leading to G0/G1 arrest, and is also required to sustain G2 phase arrest induced by anthracycline anticancer drugs medsci.orgnih.govkhanacademy.org. Inhibition of RIPK1 has been shown to increase p21 levels, which was associated with G0/G1 arrest nih.gov.
Modulation of Intracellular Signaling Networks
This compound's cellular effects are intricately linked to its modulation of various intracellular signaling networks. A prominent pathway influenced by this compound is the PI3K/Akt signaling pathway. In the context of this compound-induced cardiotoxicity, the Phlpp1/AKT/Bcl-2 signaling pathway is affected, impacting the phosphorylation status of AKT researchgate.netfrontiersin.org. The PI3K/Akt pathway is a crucial intracellular cascade that regulates fundamental cellular processes such as cell survival, growth, proliferation, and metabolism frontiersin.orgnih.gov. Activated by external stimuli like growth factors, this pathway can also modulate other downstream pathways, including NF-κB and cell cycle progression frontiersin.orgmdpi.com.
Furthermore, this compound's ability to induce autophagy in bladder cancer cells was mediated through the suppression of the mTOR/p70S6K/4E-BP1 signaling pathway, highlighting its impact on the mTOR pathway, which is often downstream of PI3K/Akt osti.gov. The MAPK (Mitogen-Activated Protein Kinase) pathway, involved in cell proliferation, invasion, and cell death, is also tightly regulated with cyclin-dependent kinases (CDKs) to control the cell cycle researchgate.netmdpi.com. While direct comprehensive details on this compound's modulation of all components of MAPK and NF-κB pathways were not extensively detailed in the provided search results, the interconnectedness of these pathways with PI3K/Akt suggests a broader influence of this compound on these crucial intracellular signaling networks frontiersin.orgnih.govmdpi.commdpi.comthno.org.
PI3K/Akt Pathway Dysregulation
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade involved in cell survival, proliferation, and metabolism. Preclinical research indicates that this compound can induce the activation of Akt phosphorylation in various cancer cell lines, including bladder cancer cells spandidos-publications.comresearchgate.netfrontiersin.orgdntb.gov.ua. This activation is often interpreted as a compensatory self-defense mechanism by cancer cells to evade the cytotoxic effects of this compound medsci.org.
Conversely, studies in hepatocellular carcinoma (HCC) have shown a complex interplay. Inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) significantly decreased phosphorylated Akt (pAKT) levels in this compound-treated HCC cells, suggesting that RIPK1 influences Akt activation in the context of this compound resistance medsci.orgresearchgate.netnih.govmdpi.comnih.govresearchgate.netgenscript.com. Furthermore, the phosphorylation of Akt was found to reverse the anti-proliferative effect of RIPK1 inhibitors, highlighting the critical role of the RIPK1-AKT-P21 axis in this compound resistance medsci.orgresearchgate.netnih.govnih.govgenscript.com.
In a different context, the antioxidative compound rutin (B1680289) has been shown to alleviate this compound-induced cardiotoxicity by activating the PI3K/Akt/mTOR signaling pathway. This activation subsequently leads to an increase in antioxidative stress enzymes and angiogenesis-promoting factors, contributing to the protective effects on cardiomyocytes nih.govportlandpress.com.
Table 1: this compound's Effects on PI3K/Akt Pathway in Preclinical Models
| Effect on Pathway | Cell Type/Model | Key Findings | Reference |
| Akt activation | Bladder cancer cells | This compound induces Akt phosphorylation, contributing to drug resistance. | spandidos-publications.comresearchgate.netfrontiersin.orgdntb.gov.ua |
| Decreased pAKT upon RIPK1 inhibition | Hepatocellular carcinoma cells | RIPK1 inhibition reduces pAKT, enhancing this compound sensitivity. | medsci.orgresearchgate.netnih.govmdpi.comnih.govresearchgate.netgenscript.com |
| PI3K/Akt/mTOR activation | Cardiomyocytes | Rutin activates this pathway to mitigate this compound-induced cardiotoxicity. | nih.govportlandpress.com |
ERK/MAPK Pathway Activation and Inhibition
The Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Preclinical studies have revealed that this compound (THP) significantly increases the phosphorylation of Erk1/2 in bladder cancer cells spandidos-publications.comresearchgate.netfrontiersin.orgnih.gov. This activation of the ERK pathway is implicated in contributing to therapeutic failure and drug resistance spandidos-publications.comresearchgate.netfrontiersin.org.
To counteract this resistance, co-treatment with specific ERK1/2 inhibitors, such as AZD6244, has been shown to markedly sensitize bladder cancer cells to this compound, leading to enhanced anti-cancer effects researchgate.netfrontiersin.orgnih.govexplorationpub.com. The RAS-RAF-MEK-ERK pathway, a well-characterized MAPK pathway, is frequently hyperactivated in various cancers and plays vital roles in regulating cell apoptosis, survival, metastasis, invasion, and the development of drug resistance nih.govresearchgate.net. Recent research also indicates that circular RNA CircZCCHC2, which is upregulated in triple-negative breast cancer (TNBC), can reduce this compound sensitivity and promote TNBC progression by activating the RAS-RAF-MEK-ERK pathway via the miR-1200/TPR axis nih.gov.
Table 2: this compound's Effects on ERK/MAPK Pathway in Preclinical Models
| Effect on Pathway | Cell Type/Model | Key Findings | Reference |
| ERK1/2 phosphorylation | Bladder cancer cells | This compound elevates pERK1/2, contributing to drug resistance. | spandidos-publications.comresearchgate.netfrontiersin.orgnih.gov |
| Sensitization by ERK inhibition | Bladder cancer cells | ERK inhibitors (e.g., AZD6244) enhance this compound's anti-cancer effects. | researchgate.netfrontiersin.orgnih.govexplorationpub.com |
| RAS-RAF-MEK-ERK activation | Triple-negative breast cancer cells | CircZCCHC2 mediates this compound resistance by activating this pathway. | nih.gov |
mTOR/p70S6K/4E-BP1 Signaling Axis Modulation
The mammalian Target of Rapamycin (mTOR) signaling pathway, particularly mTORC1, plays a central role in regulating protein synthesis, cell growth, and proliferation through its downstream effectors, ribosomal protein S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) nih.govmdpi.com. Preclinical findings demonstrate that this compound alone can increase the phosphorylation levels of mTOR and its downstream target 4E-BP1 frontiersin.orgnih.gov.
However, when combined with phenformin (B89758), this compound's effects on mTOR signaling are attenuated frontiersin.orgnih.gov. Interestingly, both phenformin and this compound have been observed to synergistically decrease the phosphorylation of p70S6K frontiersin.org. Furthermore, this compound has been shown to induce an autophagic cytoprotective response in human bladder cancer cells through the suppression of the mTOR signaling pathway medkoo.com. The PI3K/Akt/mTOR pathway is broadly recognized as critical for cellular survival, proliferation, and metabolism nih.govportlandpress.com.
Table 3: this compound's Effects on mTOR/p70S6K/4E-BP1 Signaling in Preclinical Models
| Effect on Pathway | Cell Type/Model | Key Findings | Reference |
| Increased mTOR and 4E-BP1 phosphorylation | Bladder cancer cells | This compound alone elevates p-mTOR and p-4E-BP1. | frontiersin.orgnih.gov |
| Decreased p70S6K phosphorylation | Bladder cancer cells | This compound and phenformin synergistically decrease p-p70S6K. | frontiersin.org |
| mTOR pathway suppression | Human bladder cancer cells | This compound induces autophagic cytoprotective response via mTOR suppression. | medkoo.com |
RIPK1-AKT-P21 Signaling Pathway Interactions
The Receptor-Interacting Protein Kinase 1 (RIPK1) plays a critical role in regulating cell death, and its interaction with the Akt-p21 pathway is significant in the context of this compound's efficacy and resistance. In preclinical studies on hepatocellular carcinoma (HCC), inhibition of RIPK1 was found to significantly decrease phosphorylated Akt (pAKT) and, concurrently, increase the expression of p21 medsci.orgresearchgate.netnih.govnih.govresearchgate.netgenscript.com. This modulation led to G0/G1 phase cell cycle arrest and inhibited cell proliferation in this compound-treated HCC cells medsci.orgresearchgate.netnih.govnih.govgenscript.com.
Crucially, the phosphorylation of Akt was observed to reverse the anti-proliferative effect induced by RIPK1 inhibitors, demonstrating that the RIPK1-AKT-P21-dependent pathway is a key player in this compound resistance medsci.orgresearchgate.netnih.govnih.govgenscript.com. These findings suggest that inhibiting RIPK1 can enhance this compound's anti-tumor effect by overcoming drug resistance in HCC medsci.orgresearchgate.netnih.govnih.govgenscript.com. It has been reported that this compound itself induces low expression of p21, as p21 is necessary to sustain the G2 phase arrest caused by anthracycline drugs nih.gov. Furthermore, p-AKT acts as an inhibitor of p21, and blocking the Akt pathway can restore p21's nuclear localization and its cell-growth-inhibiting activity nih.govmdpi.com.
Table 4: this compound's Interactions with RIPK1-AKT-P21 Pathway in Preclinical Models
| Effect on Pathway | Cell Type/Model | Key Findings | Reference |
| Decreased pAKT, increased p21 upon RIPK1 inhibition | Hepatocellular carcinoma cells | Leads to G0/G1 arrest and anti-proliferation, overcoming this compound resistance. | medsci.orgresearchgate.netnih.govnih.govresearchgate.netgenscript.com |
| Akt phosphorylation reverses RIPK1 inhibitor effect | Hepatocellular carcinoma cells | Confirms RIPK1-AKT-P21 pathway's role in this compound resistance. | medsci.orgresearchgate.netnih.govnih.govgenscript.com |
| Low p21 expression by this compound | Cancer cells | This compound induces low p21, which is needed for G2 arrest. | nih.gov |
Hippo Signaling Pathway Research
The Hippo signaling pathway is a highly conserved kinase cascade that plays a fundamental role in regulating organ size by controlling cell proliferation, apoptosis, cell fate decisions, and stem cell self-renewal frontiersin.orgcytoskeleton.com. The core components of this pathway include the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif), whose activity is regulated by phosphorylation. When the Hippo pathway is activated, YAP and TAZ are phosphorylated, leading to their cytoplasmic retention or degradation. Conversely, inactivation of upstream kinases results in the nuclear translocation of YAP and TAZ, where they bind to transcription factors like TEAD (TEA domain family members) to regulate target gene expression frontiersin.orgcytoskeleton.com.
Aberrant activation of the YAP/TAZ-TEAD axis has been observed in various tumor types and has been identified as a mechanism of oncogenic resistance to traditional small molecule therapies cellsignal.com. While comprehensive direct mechanisms of this compound's interaction with the Hippo pathway are not extensively detailed in the provided preclinical literature, one study indicates that a circular RNA, CircSTIL, mediates this compound's inhibitory effects on the Hippo pathway researcher.life. This suggests a potential indirect or regulatory role of this compound in modulating Hippo signaling, possibly contributing to its anti-cancer activity or influencing cellular responses within the tumor microenvironment. The Hippo pathway is also considered a promising target in combination therapies, for instance, with MEK inhibitors in RAS-driven neuroblastoma mdpi.com.
Mechanisms of Acquired Resistance in Preclinical Models
Role of Drug Efflux Transporters
A major contributor to multidrug resistance (MDR) in cancer cells is the increased expression and activity of ATP-binding cassette (ABC) transporters. iiarjournals.orgmdpi.com These membrane proteins function as drug efflux pumps, actively extruding chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and cytotoxic effects. iiarjournals.org
P-glycoprotein (P-gp) Overexpression and Function
P-glycoprotein (P-gp), encoded by the ABCB1 gene (formerly MDR1), is a well-characterized ABC transporter strongly associated with resistance to a wide range of anticancer drugs, including pirarubicin. iiarjournals.orgacs.orgnih.gov Overexpression of P-gp leads to decreased intracellular accumulation of this compound, a key factor in the development of resistance. iiarjournals.orgacs.org
Studies utilizing preclinical models have consistently demonstrated the role of P-gp in this compound resistance. For instance, in multidrug-resistant K562/adr leukemia cells, which overexpress P-gp, the rate of this compound efflux is significantly higher compared to their drug-sensitive counterparts. mdpi.comresearchgate.net This increased efflux directly correlates with reduced cytotoxicity of the drug. mdpi.com The function of P-gp is an ATP-dependent process, meaning it requires energy to transport drugs out of the cell. spandidos-publications.com
Several compounds have been investigated for their ability to inhibit P-gp function and reverse this compound resistance. In preclinical studies, verapamil, a known P-gp inhibitor, has been shown to increase the intracellular concentration of this compound in resistant cells. mdpi.com Similarly, natural compounds like gallic acid and pentagalloyl glucose have demonstrated the ability to inhibit P-gp-mediated efflux of this compound, thereby re-sensitizing resistant cells to the drug. mdpi.comspandidos-publications.com These inhibitors often work by non-competitively binding to P-gp, altering its conformation and reducing its transport efficiency. thescipub.com
| Preclinical Model | Key Finding | Reference |
|---|---|---|
| MCF-7/ADR (human breast cancer cells) | Overexpression of P-gp leads to this compound resistance. | acs.org |
| K562/adr (human leukemia cells) | Gallic acid inhibits P-gp-mediated efflux of this compound, increasing intracellular drug concentration. | spandidos-publications.com |
| K562/ADR (drug-resistant leukemic cells) | Pentagalloyl glucose reduces P-gp expression and inhibits its efflux function, enhancing this compound sensitivity. | mdpi.com |
| K562/adr (human leukemia cells) | Quercetin (B1663063) and quercetrin non-competitively inhibit P-gp function, increasing this compound cytotoxicity. | thescipub.comthescipub.com |
Multidrug Resistance-associated Protein 1 (MRP1) Research
Multidrug Resistance-associated Protein 1 (MRP1), encoded by the ABCC1 gene, is another important member of the ABC transporter family implicated in this compound resistance. iiarjournals.orgnih.gov Similar to P-gp, MRP1 actively effluxes a broad range of substrates, including this compound, from cancer cells. iiarjournals.orgnih.gov
Research in preclinical models has confirmed the involvement of MRP1 in resistance to this compound. In MRP1-overexpressing GLC4/adr lung cancer cells, for example, there is a noted resistance to this compound. thescipub.comresearchgate.net The mechanism of MRP1-mediated efflux often involves the conjugation of the drug with glutathione (B108866) before it is transported out of the cell. nih.gov
Studies have explored the potential of various compounds to modulate MRP1 activity. Flavonoids such as quercetin and quercetrin have been shown to non-competitively inhibit the function of MRP1 in living multidrug-resistant cells, leading to increased intracellular this compound levels and enhanced cytotoxicity. thescipub.comthescipub.comresearchgate.net These findings highlight MRP1 as a valid therapeutic target for overcoming this compound resistance.
| Preclinical Model | Key Finding | Reference |
|---|---|---|
| HL60/DOX (human promyelocytic leukemia) | Shows a multidrug resistance phenotype associated with MRP1 overexpression. | iiarjournals.org |
| GLC4/adr (human small cell lung carcinoma) | Quercetin and quercetrin non-competitively inhibit MRP1-mediated efflux of this compound. | thescipub.comthescipub.comresearchgate.net |
Breast Cancer Resistance Protein (BCRP/MXR1) Contributions
Breast Cancer Resistance Protein (BCRP), also known as MXR1 and encoded by the ABCG2 gene, is a half-transporter that forms a functional homodimer to efflux its substrates. mdpi.come-century.us BCRP has been identified as a mediator of resistance to several anticancer drugs, and studies have shown that this compound is a substrate for this transporter. springermedizin.denih.gov
| Preclinical Model | Key Finding | Reference |
|---|---|---|
| PA317/Tet-on/TRE-BCRP cells | This compound was identified as a substrate of BCRP. | springermedizin.denih.gov |
| Human MCF-7 breast cancer cells | BCRP is a multidrug resistance transporter identified in these cells. | springermedizin.de |
Cytoprotective Autophagy in Resistance Development
Autophagy is a cellular process involving the degradation of a cell's own components through the lysosomal machinery. mdpi.com While it plays a role in normal cellular homeostasis, in the context of cancer therapy, autophagy can act as a survival mechanism, protecting cancer cells from the cytotoxic effects of chemotherapy and contributing to drug resistance. mdpi.commdpi.com
Autophagy-Related Gene Expression (e.g., ATG4B)
Several autophagy-related genes (ATGs) are crucial for the initiation and progression of the autophagic process. One such gene, ATG4B, encodes a cysteine peptidase that plays a key role in the formation of autophagosomes. nih.govtandfonline.com Upregulation of ATG4B has been identified as an important factor in this compound-induced protective autophagy in various cancer cell lines. nih.govtandfonline.comfigshare.com
In cervical and hepatocellular carcinoma cells, treatment with this compound has been shown to induce a protective autophagic response. nih.govtandfonline.comfigshare.comnih.gov This response is characterized by an upregulation of ATG4B mRNA and protein levels. nih.govtandfonline.comfigshare.comtandfonline.com The increased expression of ATG4B enhances the autophagic flux, allowing cancer cells to better withstand the stress induced by this compound. nih.govtandfonline.comfigshare.com Conversely, knockdown of ATG4B has been shown to attenuate this compound-induced autophagy and increase the drug's cytotoxicity. tandfonline.com
Signaling Pathways Regulating Autophagy-Mediated Resistance
The induction of cytoprotective autophagy in response to this compound is regulated by complex signaling pathways. One of the central pathways implicated is the mTOR (mammalian target of rapamycin) signaling pathway. amegroups.orgnih.gov this compound has been shown to suppress the mTOR signaling pathway in human bladder cancer cells, leading to the induction of autophagy. amegroups.orgnih.gov The suppression of mTOR leads to the activation of downstream effectors that initiate the autophagic process. amegroups.org
Another critical signaling axis involved in this compound resistance is the MIR34C-5p-ATG4B-autophagy axis, which has been identified in cervical cancer cells. nih.govtandfonline.comfigshare.com In this pathway, this compound treatment leads to a downregulation of microRNA-34c-5p (MIR34C-5p). nih.govtandfonline.comfigshare.com This downregulation relieves the inhibitory effect of MIR34C-5p on its target, ATG4B, resulting in increased ATG4B expression and subsequent autophagy induction. nih.govtandfonline.comfigshare.com Overexpression of MIR34C-5p has been demonstrated to decrease ATG4B levels, attenuate autophagy, and enhance the sensitivity of cervical cancer cells to this compound. nih.govtandfonline.comfigshare.com
Furthermore, in triple-negative breast cancer, the GRP78/mTOR axis has been implicated in this compound resistance, where miR-495-3p can modulate autophagy by targeting GRP78. portlandpress.com In hepatocellular carcinoma, the inhibition of HIF1α-mediated transcription of ATG4B by berberine (B55584) was found to attenuate this compound-induced cytoprotective autophagy, thereby sensitizing the cells to the drug. nih.gov
| Cancer Type | Signaling Pathway | Key Finding | Reference |
|---|---|---|---|
| Bladder Cancer | mTOR/p70S6K/4E-BP1 | This compound induces autophagy by suppressing the mTOR signaling pathway. | nih.gov |
| Cervical Cancer | MIR34C-5p-ATG4B-autophagy axis | This compound downregulates MIR34C-5p, leading to increased ATG4B expression and protective autophagy. | nih.govtandfonline.comfigshare.com |
| Triple Negative Breast Cancer | GRP78/mTOR axis | miR-495-3p modulates this compound resistance by targeting GRP78 and affecting autophagy. | portlandpress.com |
| Hepatocellular Carcinoma | HIF1α-ATG4B | Berberine sensitizes HCC cells to this compound by inhibiting HIF1α-mediated transcription of ATG4B. | nih.gov |
Metabolic Reprogramming in Resistant Cell Lines
Cancer cells that develop resistance to this compound often exhibit significant metabolic reprogramming. This involves fundamental shifts in how they process nutrients and generate energy to sustain their growth and counteract the drug's cytotoxic effects.
Alterations in Arginine and Proline Metabolism
Metabolomic studies on this compound-resistant cancer cell lines have identified the arginine and proline metabolism pathway as a critical area of alteration. In a bladder cancer cell line made resistant to this compound (T24/THP), this metabolic pathway was found to be the most significantly changed, suggesting its important role in the resistance mechanism. nih.govmdpi.com The dysregulation of arginine and proline metabolism can impact various cellular functions, including nucleotide synthesis, cell signaling, and the production of downstream metabolites like polyamines, thereby contributing to the resistant phenotype. nih.govmdpi.com The significant changes in this pathway highlight it as a potential target for overcoming this compound resistance. mdpi.com
Polyamine Metabolism Shifts
Polyamine metabolism is intricately linked to arginine metabolism and plays a crucial role in cell growth, proliferation, and apoptosis. mdpi.com In this compound-resistant T24/THP bladder cancer cells, a notable shift in polyamine levels was observed. nih.gov Specifically, the levels of two key polyamines, putrescine and spermidine (B129725), were significantly downregulated. nih.govmdpi.com
This downregulation was associated with the reduced expression of the enzymes responsible for their synthesis, ornithine decarboxylase (ODC1) and spermidine synthase (SRM). nih.gov However, the role of these enzymes in resistance appears complex. While their expression is low in the stable resistant cell line, further experiments revealed a paradoxical function: knocking down ODC1 and SRM actually sensitized the cells to chemotherapy, whereas overexpressing these enzymes enhanced chemoresistance. nih.govmdpi.com This suggests that ODC1 and SRM themselves are likely promoters of drug resistance. nih.gov
The observed low expression in resistant cells might be a consequence of downregulation by upstream regulators, such as the c-MYC oncogene, which was also found to be downregulated in T24/THP cells. nih.govmdpi.com This indicates a complex regulatory network where the role of polyamine metabolism in drug resistance is influenced by other signaling pathways. nih.gov
Table 1: Changes in Polyamine Metabolism in this compound-Resistant T24/THP Cells
| Metabolite/Enzyme | Observation in Resistant Cells (T24/THP) | Functional Role in Resistance | Reference |
|---|---|---|---|
| Putrescine | Remarkably downregulated | Precursor for polyamine synthesis. | nih.govmdpi.com |
| Spermidine | Remarkably downregulated | Essential for cell growth. | nih.govmdpi.com |
| ODC1 (Ornithine decarboxylase) | Stable low expression | Overexpression enhances resistance; knockdown sensitizes cells. | nih.govmdpi.com |
| SRM (Spermidine synthase) | Stable low expression | Overexpression enhances resistance; knockdown sensitizes cells. | nih.govmdpi.com |
| c-MYC | Downregulated | Upstream regulator of ODC1 and SRM; influences drug resistance. | nih.govmdpi.com |
Impairment of Cellular Energetic State (e.g., ATP levels)
The cellular energetic state, particularly the level of adenosine (B11128) triphosphate (ATP), is fundamental for cell survival and for fueling energy-dependent drug efflux pumps, a common mechanism of drug resistance. Research in leukemia cell lines (K562 and doxorubicin-resistant K562/Dox) has shown that this compound's efficacy is linked to cellular energy status. researchgate.netspandidos-publications.comnih.gov
The combination of this compound with gallic acid led to a significant decrease in ATP levels in both sensitive and resistant leukemia cells. researchgate.netspandidos-publications.comnih.gov This impairment of the cellular energetic state enhanced the anticancer effect of this compound, suggesting that targeting ATP production could be a strategy to overcome resistance. researchgate.netspandidos-publications.com The reduction in ATP levels can disrupt mitochondrial function and inhibit the activity of ATP-dependent proteins like P-glycoprotein, which actively pump chemotherapeutic drugs out of the cell. researchgate.netnih.gov Studies using other agents like 4-hydroxybenzoic acid also support the concept that impairing the cellular energetic state can help reverse multidrug resistance by inhibiting the efflux of this compound. researchgate.net
Table 2: Effect of Gallic Acid on this compound-Treated Leukemia Cells
| Cell Line | Treatment | Effect on ATP Levels | Consequence | Reference |
|---|---|---|---|---|
| K562 (sensitive) | This compound + Gallic Acid | Decreased | Enhanced anticancer effect. | spandidos-publications.comnih.gov |
| K562/Dox (resistant) | This compound + Gallic Acid | Decreased | Enhanced anticancer effect and potential reversal of resistance. | spandidos-publications.comnih.gov |
Specific Gene and Pathway Adaptations Leading to Resistance
Beyond broad metabolic shifts, acquired resistance to this compound involves specific changes in gene expression and the adaptation of molecular signaling pathways that confer a survival advantage to cancer cells.
AKR1C1 Gene Upregulation and ROS Scavenging
A critical gene identified in this compound resistance, particularly in bladder cancer, is AKR1C1 (Aldo-Keto Reductase Family 1 Member C1). mdpi.comsciprofiles.com Genome-wide screening has shown that high expression of AKR1C1 significantly enhances the resistance of bladder cancer cells to this compound both in vitro and in vivo. mdpi.comsciprofiles.comresearchgate.net
The primary mechanism by which AKR1C1 confers resistance is through its ability to manage oxidative stress. mdpi.comsciprofiles.com this compound, like other anthracyclines, induces cell death partly by generating reactive oxygen species (ROS). researchgate.netiiarjournals.org Upregulated AKR1C1 acts as a potent ROS scavenger, reducing the intracellular levels of ROS and toxic aldehydes like 4-hydroxynonenal (B163490). mdpi.comsciprofiles.com By neutralizing these damaging molecules, AKR1C1 helps cells to resist this compound-induced apoptosis. mdpi.comsciprofiles.com
The upregulation of AKR1C1 itself is a response to the drug. Treatment with this compound can induce the expression of AKR1C1 through the ROS/KEAP1/NRF2 pathway. mdpi.comlarvol.com This creates a feedback loop where the drug induces the very mechanism that protects the cell from it. Inhibiting AKR1C1 with agents like aspirin (B1665792) has been shown to reduce the drug resistance conferred by this gene. mdpi.comsciprofiles.com
Table 3: Role of AKR1C1 in this compound Resistance
| Gene/Pathway Component | Function/Role in Resistance | Mechanism | Reference |
|---|---|---|---|
| AKR1C1 | Enhances resistance to this compound. | Reduces ROS levels and resists drug-induced apoptosis. | mdpi.comsciprofiles.comresearchgate.net |
| ROS (Reactive Oxygen Species) | Primary cytotoxic agent generated by this compound. | Scavenged by AKR1C1. | mdpi.comsciprofiles.comresearchgate.net |
| ROS/KEAP1/NRF2 Pathway | Induces AKR1C1 expression. | Activated by this compound treatment, leading to adaptive resistance. | mdpi.comlarvol.com |
Other Resistance-Associated Molecular Pathways
Several other signaling pathways have been implicated in the development of resistance to this compound in different types of cancer.
PI3K/AKT/mTOR Pathway: In triple-negative breast cancer (TNBC), resistance to this compound has been linked to the PI3K/AKT/mTOR signaling pathway. nih.govportlandpress.com Studies on a this compound-resistant cell line (MDA-MB-231R) showed higher expression of the chaperone protein GRP78 and lower levels of miR-495-3p compared to sensitive cells. nih.govportlandpress.com Reversing this state by using miR-495-3p mimics led to the downregulation of GRP78, which in turn inhibited the p-AKT/mTOR signaling pathway and restored sensitivity to this compound. nih.govportlandpress.com This suggests that the miR-495-3p/GRP78/Akt axis is a key mechanism of resistance in TNBC. nih.gov
RIPK1-AKT-P21 Pathway: In hepatocellular carcinoma (HCC), resistance to this compound can be mediated through the Receptor-Interacting Protein Kinase 1 (RIPK1). nih.gov Inhibition of RIPK1 in this compound-treated HCC cells was found to decrease the phosphorylation of AKT and increase the level of the cell cycle inhibitor p21. nih.gov This led to cell cycle arrest and enhanced the anti-proliferative effect of the drug. These findings indicate that the RIPK1-AKT-P21-dependent pathway plays a significant role in this compound resistance in HCC, and targeting RIPK1 could be a strategy to overcome it. nih.gov
c-MYC Pathway: As mentioned earlier, the c-MYC oncogene has been identified as a potential upstream regulator in the context of metabolic reprogramming and drug resistance in bladder cancer. nih.govmdpi.com Its ability to regulate the expression of key enzymes in polyamine metabolism (ODC1 and SRM) and its influence on drug resistance highlight its importance as a resistance-associated molecular pathway. nih.gov
Advanced Drug Delivery Systems Research
Polymeric Micelle Formulations
Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers. For pirarubicin, these formulations serve as a carrier system, encapsulating the lipophilic drug within a hydrophobic core while a hydrophilic shell provides stability in aqueous environments and prolongs circulation time.
Styrene-Maleic Acid Copolymer-Pirarubicin Micelles
The copolymer of styrene-maleic acid (SMA) has been effectively used to create micelles containing this compound. acs.org In this system, this compound is non-covalently encapsulated, likely through hydrophobic interactions between the styrene (B11656) part of the SMA and the this compound chromophore. acs.org This preparation method is straightforward and achieves a high recovery of this compound, with studies reporting over 80% recovery and 60% drug loading by weight. acs.org
Once formed, these SMA-pirarubicin (SMA-THP) micelles exhibit high water solubility and a controlled, slow release of the drug. acs.org In vitro studies have demonstrated that SMA-THP micelles have a cytotoxic effect on various cancer cell lines, including human colon and breast cancer cells, with IC50 values (the concentration required to inhibit the growth of 50% of cells) at or below 1 μM, comparable to free this compound. acs.orgnih.gov The micellar formulation effectively kills tumor cells in a dose-dependent manner. nih.gov
| Parameter | Finding | Reference |
|---|---|---|
| Drug Loading (by weight) | 60% | acs.org |
| Drug Recovery | >80% | acs.org |
| Average Molecular Size (Micelle) | ~34 kDa | acs.org |
| Average Molecular Size (with Albumin) | ~94 kDa | acs.org |
| In Vitro Release Rate | ~3-4% per day | acs.org |
| In Vitro Cytotoxicity (IC50) | ≤ 1 μM (Human colon & breast cancer cells) | nih.gov |
Enhanced Permeability and Retention (EPR) Effect Research
A key principle guiding the development of macromolecular drug delivery systems like SMA-pirarubicin micelles is the Enhanced Permeability and Retention (EPR) effect. nih.govnih.gov The EPR effect is a phenomenon characteristic of solid tumors, which exhibit leaky blood vessels and poor lymphatic drainage. mdpi.com This anatomical abnormality allows macromolecules and nanoparticles, typically larger than 40 kDa, to selectively escape from the bloodstream into the tumor tissue and be retained there for extended periods. nih.govnih.gov
Formulations such as SMA-pirarubicin micelles and other polymer-drug conjugates are designed to exploit this effect. nih.govnih.gov By increasing the molecular size of the drug from under 1 kDa to well over 30 kDa, these systems can circulate in the bloodstream for longer and accumulate preferentially in tumor tissues. acs.orgnih.gov Studies have shown that macromolecular drugs demonstrate significantly prolonged blood circulation and selective tumor accumulation due to the EPR effect. nih.gov This passive targeting mechanism is considered a more universal approach for tumor drug delivery compared to actively targeted systems. bohrium.com The binding of SMA micelles to albumin, a natural blood protein, can further increase their size and stability in circulation, enhancing the EPR-mediated tumor targeting. acs.orgnih.gov
Nanosuspension Development
Nanosuspensions represent another strategy for this compound delivery. These are carrier-free systems consisting of nearly pure drug nanoparticles stabilized by a small amount of surfactant or polymer, which allows for very high drug loading. jst.go.jp
Fatty-Acid Modified this compound Nanosuspensions
A significant challenge in creating nanosuspensions of this compound using techniques like antisolvent precipitation is its solubility in the aqueous antisolvent. jst.go.jp To overcome this, researchers have synthesized fatty-acid-modified this compound (FA-THP) by attaching fatty acids such as octanoic acid, dodecanoic acid, or palmitic acid to the drug. jst.go.jpnih.gov This modification increases the hydrophobicity of this compound, reducing its solubility in aqueous media and allowing for the successful formation of nanoparticles. jst.go.jpnih.gov
Among the different fatty acid modifications, palmitic acid-modified this compound (pal-THP) was found to be particularly efficient for formulating a highly drug-loaded nanosuspension. jst.go.jpnih.gov These nanosuspensions can be prepared using a simple antisolvent precipitation technique, which is advantageous for quality control and potential scale-up. jst.go.jp
Albumin-Stabilized Formulations
Albumin, the most abundant protein in blood plasma, is highly biocompatible and has been effectively used as a stabilizer in the preparation of FA-THP nanosuspensions. jst.go.jp In this method, an aqueous solution containing bovine serum albumin (BSA) or human serum albumin (HSA) acts as the antisolvent. jst.go.jpnih.gov The albumin stabilizes the newly formed drug nanoparticles, preventing them from growing into larger particles. jst.go.jp
Research has shown that using BSA as a stabilizer for pal-THP nanosuspensions yields nanoparticles of an optimal size for tumor delivery, typically between 100-125 nm, as confirmed by dynamic light scattering and transmission electron microscopy. jst.go.jpnih.gov The resulting pal-THP nanosuspension demonstrated cytotoxicity in colon 26 cells. nih.gov It is proposed that these nanoparticles, after reaching tumor cells, disintegrate upon interaction with the cell membrane, liberating pal-THP, which is then converted back to free this compound in the acidic tumor microenvironment. jst.go.jpnih.gov
| Parameter | Finding | Reference |
|---|---|---|
| Stabilizer | Bovine Serum Albumin (BSA) | jst.go.jp |
| Preparation Method | Antisolvent Precipitation | nih.gov |
| Optimal Particle Size | 100–125 nm | jst.go.jpnih.gov |
| In Vitro Activity | Showed cytotoxicity in colon 26 cells | nih.gov |
| Proposed Release Mechanism | Disintegration by cell membrane interaction, conversion to free THP in acidic media | nih.gov |
Polymer Conjugate Systems
In contrast to formulations where the drug is physically encapsulated, polymer conjugate systems involve the covalent linking of this compound to a polymer backbone. These conjugates are generally more stable in circulation than drug-encapsulated micelles. nih.govresearchgate.net
Various polymers have been investigated for creating this compound conjugates. One example is a covalently conjugated SMA-pirarubicin system (SMA-THP conjugate). nih.gov This conjugate also forms micelles in aqueous solution and can bind to albumin, allowing it to behave as a macromolecule and exploit the EPR effect for tumor targeting. nih.gov
Another researched system is hydroxypropyl-acrylamide (HPMA) polymer-conjugated this compound (P-THP). nih.gov In this system, this compound is connected to the HPMA polymer via a hydrazone bond. nih.gov This acid-cleavable linkage is designed to be relatively stable at the physiological pH of blood but breaks down to release the active this compound molecule in the more acidic environment characteristic of tumor tissues. nih.govresearchgate.netnih.gov Research on pH-responsive SMA-pirarubicin conjugates containing a hydrazone bond also showed a significantly increased release rate of the free drug at acidic pH (6.5) compared to physiological pH (7.4). nih.gov This pH-sensitive release mechanism provides an additional layer of tumor-specific drug delivery. nih.govnih.gov
| Polymer System | Linkage Type | Key Feature | Reference |
|---|---|---|---|
| Styrene-Maleic Acid Copolymer (SMA) | Covalent (Amide) | High stability in circulation, forms micelles, EPR effect targeting | nih.govresearchgate.net |
| Hydroxypropyl-Acrylamide (HPMA) | Covalent (Hydrazone) | Acid-cleavable linkage for pH-responsive drug release in tumor microenvironment | nih.gov |
| Styrene-Maleic Acid Copolymer (SMA) | Covalent (Hydrazone) | pH-responsive release; ~42% release at pH 6.5 vs. ~10% at pH 7.4 in 72h | nih.gov |
Hydroxypropyl-Acrylamide (HPMA) Polymer Conjugates
Research into this compound delivery has extensively explored the use of N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA) copolymers as water-soluble carriers. These polymer-drug conjugates are designed to leverage the enhanced permeability and retention (EPR) effect, a phenomenon where macromolecules passively accumulate in solid tumor tissues due to their leaky vasculature and poor lymphatic drainage. nih.govmostwiedzy.pl This targeted accumulation is a cornerstone of the strategy behind HPMA-pirarubicin conjugates. mostwiedzy.pl
Innovations in polymer chemistry, specifically the use of controlled reversible addition-fragmentation chain transfer (RAFT) polymerization, have enabled the synthesis of well-defined, linear HPMA-based polymer carriers. nih.gov This method allows for precise control over the molecular weight and dispersity of the polymer, which is crucial for optimizing its in vivo behavior, such as prolonging blood circulation and enhancing tumor accumulation. nih.gov The resulting conjugate, often denoted as P-THP, typically has a molecular weight that exceeds the renal threshold, preventing rapid clearance from the body. nih.govmdpi.com Studies have shown that P-THP, with a molecular weight of around 38 kDa, exhibits a hydrodynamic volume similar to that of bovine serum albumin and does not aggregate or significantly interact with it in aqueous solutions. nih.gov
The overarching goal of these HPMA-pirarubicin conjugates is to create a stable, long-circulating prodrug that selectively accumulates in tumor tissue before releasing its active cytotoxic payload. nih.govnih.gov
Acid-Cleavable Linker Chemistry in Conjugates
A critical feature of HPMA-pirarubicin conjugates is the incorporation of an acid-cleavable linker that connects the this compound molecule to the polymer backbone. mostwiedzy.plfrontiersin.org This linkage is designed to be stable in the neutral pH environment of the bloodstream (approximately pH 7.4) but to undergo hydrolysis in the mildly acidic conditions characteristic of the tumor microenvironment and intracellular compartments like endosomes and lysosomes (pH 5.0-6.5). nih.govresearchgate.net
The most commonly researched linker for this purpose is a pH-sensitive hydrazone bond. mostwiedzy.plnih.govfrontiersin.org The stability of this bond is highly dependent on the surrounding pH. Research confirms that HPMA-pirarubicin conjugates with a hydrazone linker show high stability at physiological pH, minimizing premature drug release during circulation. nih.gov However, when exposed to acidic pH levels of 6.5 or lower, the hydrazone bond is cleaved, effectively releasing the active this compound. nih.gov This pH-triggered activation mechanism is essential for achieving site-specific drug activity within the tumor tissue. nih.gov
The rate of drug release is influenced by the buffer composition, with studies showing that phosphate (B84403) buffers can facilitate faster cleavage of the hydrazone bond compared to other solutions like L-arginine. nih.gov Ex vivo studies using sera from different animal species have further demonstrated the high stability of the conjugate in biological fluids. nih.gov
| Condition | Linker Stability | This compound Release | Reference |
|---|---|---|---|
| Physiological pH (~7.4) | High | Minimal | nih.gov |
| Acidic pH (≤6.5) | Low (Cleavage occurs) | Effective | nih.gov |
Nanocarrier Strategies Beyond Polymers
Beyond polymer conjugates, research has investigated other nanocarrier systems to optimize the delivery of this compound, focusing on platforms such as carbon nanotubes and liposomes.
Carbon Nanotube (SWNT) Based Drug Delivery
Single-walled carbon nanotubes (SWNTs) have been investigated as a nanocarrier platform for delivering this compound, particularly for the intravesical treatment of bladder cancer. nih.govnih.gov In this approach, SWNTs are functionalized to improve their biocompatibility and solubility. One method involves modifying the SWNTs with phospholipid-branched polyethylene (B3416737) glycol. nih.govnih.gov
This compound is then conjugated to the functionalized SWNT, often via a cleavable ester bond, to form an SWNT-THP conjugate. nih.govnih.gov This linkage allows for the release of this compound from the nanocarrier. The use of SWNTs as a vehicle aims to enhance the contact of the chemotherapeutic agent with the tumor tissue. nih.gov
In vitro studies comparing the cytotoxicity of the SWNT-THP conjugate against the human bladder cancer cell line BIU-87 showed that the conjugate induced significantly higher tumor depression than free this compound. nih.govnih.gov Similarly, in vivo studies using rat bladder cancer models demonstrated superior therapeutic efficacy for the SWNT-THP formulation compared to this compound administered alone. nih.govnih.gov
| Treatment Group | Tumor Depression (%) | Reference |
|---|---|---|
| SWNT-THP Conjugate | 74.35 ± 2.56 | nih.govnih.gov |
| This compound (THP) alone | 51.24 ± 1.45 | nih.govnih.gov |
| SWNT alone | 1.74 ± 0.56 | nih.govnih.gov |
Liposomal Encapsulation Studies
Liposomes have been developed as another key nanocarrier strategy for this compound delivery. These lipid-based vesicles can encapsulate the drug, altering its biodistribution. One formulation is a novel this compound liposome (B1194612) powder (L-THP) designed to be reconstituted into a liposomal suspension before use.
This formulation comprises distearoylphosphatidylcholine, distearoylphosphatidylglycerol, cholesterol, and lactose. Characterization of the reconstituted L-THP revealed specific physicochemical properties. These liposomes are designed to encapsulate the this compound, with studies showing a very high entrapment efficiency. The pharmacokinetic profile of liposomal this compound is altered compared to the free drug, which can influence tissue distribution. In-vitro studies showed a sustained release profile for the formulation, with approximately 63.5% of the drug being released over a 24-hour period.
| Parameter | Value | Reference |
|---|---|---|
| Mean Diameter | ~220.0 nm | |
| Zeta Potential | ~ -33.0 mV | |
| Entrapment Efficiency | >93.1% |
Combinatorial Preclinical Research Strategies
Co-administration with Autophagy Modulators
Autophagy is a cellular self-digestion process that can play a dual role in cancer: it can suppress tumor initiation in early stages but can also promote the survival of established tumors under stress, such as chemotherapy. biomolther.org In many cases, Pirarubicin treatment induces a protective autophagic response in cancer cells, which functions as a resistance mechanism. nih.govamegroups.org Therefore, modulating this process is a key therapeutic strategy.
The co-administration of autophagy inhibitors with this compound has been shown to significantly enhance its anticancer effects. By blocking the protective autophagy process, these inhibitors prevent cancer cells from clearing damaged components and recycling nutrients, thus pushing them towards apoptosis.
Preclinical studies have demonstrated that inhibiting autophagy with agents like Chloroquine (CQ), Hydroxychloroquine (HCQ), or Bafilomycin A1 (Baf A1) can potentiate the cytotoxicity of this compound. nih.govmdpi.com In cervical cancer models, the inhibition of autophagy by either CQ or Baf A1 significantly amplified the cytotoxic impact of this compound and suppressed tumor growth in xenograft mouse models. mdpi.com Similarly, in bladder cancer cells where this compound is known to induce protective autophagy, the use of inhibitors like HCQ or 3-Methyladenine (3-MA) led to increased cell apoptosis, suggesting a more effective therapeutic outcome compared to this compound monotherapy. nih.gov Bafilomycin A1 functions by inhibiting vacuolar V-ATPase, which blocks the fusion of autophagosomes with lysosomes, a critical late stage of the autophagy process. mdpi.com
| Cell Line/Model | Autophagy Inhibitor | Key Finding | Reference |
| Cervical Cancer Cells | Chloroquine, Bafilomycin A1 | Significantly strengthened the cytotoxic effect of this compound. | mdpi.com |
| Cervical Cancer (Xenograft Mouse Model) | Chloroquine, Bafilomycin A1 | Inhibited tumor growth when combined with this compound. | mdpi.com |
| Bladder Cancer Cells | Hydroxychloroquine, 3-MA | Inhibition of this compound-induced autophagy increased cell apoptosis. | nih.gov |
Interestingly, this compound itself can act as an inducer of autophagy. In human bladder cancer cells, this compound triggers an autophagic response that is cytoprotective, mediated through the suppression of the mTOR signaling pathway. nih.govamegroups.org This induced autophagy serves as a survival mechanism, allowing cancer cells to withstand the stress induced by the chemotherapeutic agent, thereby limiting the drug's effectiveness. nih.gov
The dual nature of autophagy—acting as both a tumor suppressor in some contexts and a tumor promoter in others—is central to this combinatorial approach. mdpi.com While autophagy induction can sometimes lead to a form of programmed cell death (type 2), the autophagy triggered by this compound in established tumors is predominantly a protective mechanism. nih.govamegroups.org This understanding underscores the strategy of combining this compound not with other autophagy inducers, but with autophagy inhibitors. The goal is to counteract the specific, pro-survival autophagic response elicited by this compound, thereby reversing the associated chemoresistance and enhancing therapeutic cell death.
Synergistic Effects with Signaling Pathway Inhibitors
Cancer cells often develop resistance to chemotherapy by activating pro-survival signaling pathways. Targeting these pathways with specific inhibitors in combination with this compound has shown significant synergistic effects in preclinical models.
The Akt and ERK signaling pathways are critical for cell survival and proliferation, and their activation is a known mechanism of drug resistance. nih.govnih.gov Research has found that treating bladder cancer cells with this compound leads to a significant increase in the phosphorylation, and thus activation, of both Akt and Erk1/2. nih.govnih.govresearchgate.net
To counteract this, preclinical studies have combined this compound with specific inhibitors of these pathways. The use of MK2206, an Akt inhibitor, or AZD6244, an ERK1/2 inhibitor, was found to profoundly sensitize bladder cancer cells to this compound. nih.govnih.gov The combination of this compound with either inhibitor resulted in a synergistic anticancer effect, dramatically enhancing the inhibition of cell proliferation and colony formation compared to single-agent treatments. nih.gov For instance, while this compound at 200 nM had a limited effect on cell viability, its combination with either MK2206 or AZD6244 increased the inhibitory percentage to 70%. nih.gov A noteworthy finding from these studies is the evidence of crosstalk between the Akt and ERK pathways; inhibiting one pathway can lead to the compensatory activation of the other, suggesting that a dual-inhibition strategy might be even more effective. nih.govnih.gov
| Cell Line | Combination | Effect on Proliferation | Effect on Colony Formation | Reference |
| Bladder Cancer Cells | This compound + MK2206 (Akt Inhibitor) | Synergistically enhanced inhibition; inhibitory percentage reached 70%. | Reduction in colony formation was exacerbated compared to single agents. | nih.gov |
| Bladder Cancer Cells | This compound + AZD6244 (ERK Inhibitor) | Synergistically enhanced inhibition; inhibitory percentage reached 70%. | Reduction in colony formation was exacerbated compared to single agents. | nih.gov |
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a major signaling nexus frequently hyperactivated in cancer, promoting cell growth and survival. researchgate.netnih.gov Inhibition of this pathway can thus render cancer cells more susceptible to conventional chemotherapy.
In preclinical models of human osteosarcoma, the combination of the PI3K inhibitor LY294002 with this compound has demonstrated significant synergistic effects. researchgate.net This combination was shown to cooperatively induce apoptosis and inhibit the growth, migration, and invasion of osteosarcoma cells more effectively than either agent alone. researchgate.net These findings indicate that LY294002 enhances the chemosensitivity of osteosarcoma cells to this compound, suggesting that this combination could be a valuable therapeutic strategy. researchgate.net
| Cell Line | Combination | Key Synergistic Effects | Reference |
| U2-OS and MG-63 (Human Osteosarcoma) | This compound + LY294002 (PI3K Inhibitor) | Induced apoptosis; Inhibited cell growth, migration, and invasion. | researchgate.net |
Receptor-interacting protein kinase 1 (RIPK1) is a critical molecule involved in cell death and inflammatory signaling pathways. nih.gov Its inhibition has emerged as a promising strategy to enhance the efficacy of this compound, particularly in hepatocellular carcinoma (HCC). nih.govmedsci.org
Preclinical research has shown that inhibiting RIPK1 with Necrostatin-1 (B1678002) significantly enhances the anti-tumor effects of this compound in HCC cells. nih.gov This combination synergistically induces cell cycle arrest and restricts the S phase of the cell cycle. nih.gov The co-administration of Necrostatin-1 markedly reduces the concentration of this compound required to achieve 50% inhibition of cell growth (IC50). For example, in Huh7 and MHCC-97H cancer cells, the IC50 of this compound was reduced by 58% and 32%, respectively, at 48 hours when combined with Necrostatin-1. nih.gov This synergistic effect is mediated through the RIPK1-AKT-P21-dependent pathway, where the combination leads to a down-regulation of phosphorylated Akt (p-AKT) and an up-regulation of the cell cycle inhibitor p21. nih.govmedsci.org In vivo studies using a mouse xenograft model further confirmed this synergy, showing that the combination of Necrostatin-1 and this compound significantly decelerated HCC tumor growth. nih.govresearchgate.net
| Cell Line/Model | Combination | Key Findings | Reference |
| Huh7 and MHCC-97H (Hepatocellular Carcinoma) | This compound + Necrostatin-1 (RIPK1 Inhibitor) | Synergistically decreased cell viability; IC50 of this compound reduced by up to 58%. | nih.gov |
| Huh7 and MHCC-97H (Hepatocellular Carcinoma) | This compound + Necrostatin-1 (RIPK1 Inhibitor) | Induced cell cycle arrest at G0/G1 and G2/M phases via the RIPK1-AKT-P21 pathway. | nih.gov |
| Huh7 Xenograft Mouse Model | This compound + Necrostatin-1 (RIPK1 Inhibitor) | Exerted a suppressive effect on tumorigenicity, decelerating HCC growth in vivo. | nih.govmedsci.orgresearchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Chloroquine |
| Bafilomycin A1 |
| MK2206 |
| AZD6244 |
| LY294002 |
AKR1C1 Inhibitors (e.g., Aspirin)
A critical factor in the development of resistance to this compound in bladder cancer is the overexpression of the gene Aldo-Keto Reductase Family 1 Member C1 (AKR1C1). nih.govlarvol.com Genome-wide screening has identified AKR1C1 as a key gene responsible for this resistance. nih.gov High expression of AKR1C1 has been shown to increase the resistance of bladder cancer cells to this compound both in laboratory cell cultures and in animal models. nih.gov The mechanism by which AKR1C1 confers resistance involves the reduction of 4-hydroxynonenal (B163490) and reactive oxygen species (ROS) levels, thereby protecting cancer cells from this compound-induced apoptosis. nih.gov
Aspirin (B1665792), a well-known nonsteroidal anti-inflammatory drug, has been identified as an inhibitor of AKR1C1. nih.govlarvol.com Preclinical studies have demonstrated that aspirin can effectively reduce the drug resistance conferred by AKR1C1. nih.gov By inhibiting AKR1C1, aspirin helps to restore the sensitivity of bladder cancer cells to this compound. nih.gov This suggests that the combination of this compound and aspirin could be a promising strategy to overcome resistance in bladder cancer treatment. larvol.com
Combination with DNA Repair Inhibitors
The efficacy of DNA-damaging agents like this compound is often limited by the cell's intrinsic DNA repair mechanisms. plos.org Therefore, combining this compound with inhibitors of these repair pathways presents a logical approach to enhance its anticancer activity.
The Nucleotide Excision Repair (NER) pathway is a crucial mechanism for repairing a wide range of DNA lesions, including those induced by chemotherapeutic agents. mdpi.comnih.gov In bacteria, the UvrABC endonuclease complex is central to the NER pathway. wikipedia.org Research has shown that this compound can significantly inhibit the NER activity mediated by the UvrABC system. plos.orgresearchgate.net In one study, this compound demonstrated a potent inhibition of NER, with a maximum inhibition of approximately 97% after a 30-minute incubation period. researchgate.net This inhibition of a key bacterial DNA repair pathway suggests that targeting NER could be a viable strategy, particularly in the context of infections in cancer patients undergoing chemotherapy. plos.org
While direct inhibitors of the mammalian NER pathway are still under investigation, the principle of combining DNA damaging agents with NER inhibitors holds promise for cancer therapy. nih.govnih.gov The inhibition of NER would prevent the repair of this compound-induced DNA damage, leading to an accumulation of cytotoxic lesions and enhanced cancer cell death. mdpi.com
The UvrABC endonuclease system in bacteria is a complex of three proteins, UvrA, UvrB, and UvrC, that work in concert to repair DNA damage. wikipedia.org The function of this complex is dependent on ATP hydrolysis, with UvrA possessing ATPase activity that is modulated by its interaction with DNA and UvrB. nih.govnih.gov The UvrA protein, as a dimer, is responsible for recognizing DNA damage. wikipedia.orgncsu.edu The UvrAB complex exhibits a DNA-stimulated ATPase activity, which is crucial for the stabilization of the protein complex at the site of DNA damage and for the subsequent steps of the repair process. nih.govnih.gov
Sensitization by Natural Products and Phytochemicals
Natural products and phytochemicals have garnered significant interest for their potential to enhance the efficacy of conventional chemotherapy and reverse drug resistance.
Gallic acid, a phenolic compound found in various plants, has been shown to enhance the anticancer effects of this compound in leukemia cells. nih.govspandidos-publications.comresearchgate.net Studies on K562 and doxorubicin-resistant K562/Dox leukemia cells have demonstrated that the combination of gallic acid and this compound leads to a significant decrease in cell viability, mitochondrial activity, and ATP levels compared to treatment with this compound alone. nih.govspandidos-publications.comresearchgate.net This effect was observed to be dependent on the concentration of gallic acid. spandidos-publications.comresearchgate.net
A key mechanism by which gallic acid potentiates this compound's effects is the reversal of multidrug resistance (MDR). nih.govspandidos-publications.com In resistant K562/Dox cells, gallic acid was found to inhibit the function of P-glycoprotein, an ATP-dependent efflux pump that actively removes chemotherapeutic drugs from cancer cells. nih.govspandidos-publications.comresearchgate.net This inhibition of P-glycoprotein leads to an increased intracellular accumulation of this compound, thereby enhancing its cytotoxic effects and overcoming resistance. spandidos-publications.comresearchgate.net
Table 1: Effect of Gallic Acid (GA) and this compound (Pira) Combination on K562/Dox Cell Viability
| Treatment | Cell Viability at 48h (%) | Cell Viability at 72h (%) |
|---|---|---|
| Control | 100 | 100 |
| 10 nM Pira + 10 µM GA | 80 | 78 |
| 10 nM Pira + 100 µM GA | 69 | 60 |
Data derived from a study on K562/Dox leukemia cells. spandidos-publications.com
Isoquercitrin (B50326), a naturally occurring flavonoid, has demonstrated a protective effect against this compound-induced cardiotoxicity, a known side effect of anthracyclines. frontiersin.orgnih.gov While the primary focus of this research is on mitigating adverse effects, the study also sheds light on how isoquercitrin modulates cellular responses in the presence of this compound. frontiersin.orgnih.govresearchgate.net In studies using H9c2 and HCM cardiomyocytes, isoquercitrin was found to increase cell viability and reduce oxidative stress by decreasing reactive oxygen species (ROS) and malondialdehyde (MDA) levels, while increasing the levels of superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). frontiersin.orgnih.gov
Furthermore, isoquercitrin was shown to modulate apoptosis by influencing the Phlpp1/AKT/Bcl-2 signaling pathway. frontiersin.orgnih.gov It was observed to regulate the expression of proteins involved in apoptosis, such as p-AKT, cytochrome c, caspase-3, caspase-9, Bcl-2, and Bax. nih.gov By inhibiting apoptosis in cardiomyocytes, isoquercitrin helps to protect the heart from the toxic effects of this compound. frontiersin.orgnih.gov This modulation of cellular signaling pathways highlights the potential of using phytochemicals to selectively protect healthy tissues while cancer cells are targeted by chemotherapy.
Tanshinone IIA in Specific Organismal Models
The combinatorial preclinical research involving this compound and Tanshinone IIA has been explored in various organismal models, primarily focusing on cancer. These studies aim to elucidate the synergistic anti-tumor effects and the underlying molecular mechanisms of this drug combination.
In hepatocellular carcinoma (HCC), a significant area of investigation has been the role of the Receptor-Interacting Protein Kinase 1 (RIPK1)-dependent pathway in this compound resistance. nih.govmedsci.org Research has indicated that Tanshinone IIA is strongly associated with the regulation of this pathway. nih.govmedsci.org While direct in vivo studies on the combination of this compound and Tanshinone IIA are emerging, compelling evidence comes from studies using inhibitors of the RIPK1 pathway, which Tanshinone IIA is known to modulate, in conjunction with this compound in HCC xenograft models. nih.govmedsci.org
One such study utilized a subcutaneous xenograft nude mouse model with Huh7 human hepatocellular carcinoma cells to investigate the anti-tumor effects of combining a RIPK1 inhibitor, necrostatin-1, with this compound. nih.govmedsci.org The combination of necrostatin-1 and this compound was found to exert a synergistic anti-tumor effect, significantly decelerating HCC growth in vivo. nih.govmedsci.org This suggests that by a similar mechanism of action on the RIPK1 pathway, Tanshinone IIA could potentiate the anti-cancer efficacy of this compound.
Detailed findings from a representative in vivo study on the combination of a RIPK1 inhibitor with this compound in an HCC xenograft model are presented below.
| Organismal Model | Cancer Type | Treatment Groups | Key Findings | Reference |
|---|---|---|---|---|
| Subcutaneous Xenograft Nude Mice (Huh7 cells) | Hepatocellular Carcinoma (HCC) | - Control (PBS)
| The combination of this compound and necrostatin-1 resulted in a significantly greater suppression of tumor growth compared to either agent alone. Immunohistochemical analysis revealed that the combination treatment induced more severe necrosis within the tumor tissue. Xenografts treated with the combination also maintained higher levels of p21, a protein involved in cell cycle arrest. | nih.govmedsci.org |
Furthermore, studies on related compounds have provided additional support for the potential of combining Tanshinones with anthracycline antibiotics. For instance, a study on the combination of Tanshinone I and Epirubicin (B1671505), another anthracycline, in an HCC xenograft model demonstrated synergistic effects. researchgate.net This combination was shown to enhance cytotoxicity and inhibit tumor growth by targeting the PI3K/AKT/HIF-1α signaling pathway. researchgate.net The combination of Tanshinone I and Epirubicin also effectively reversed hypoxia-inducible factor-1α (HIF-1α)-mediated drug resistance. researchgate.net
The anti-cancer properties of Tanshinone IIA as a single agent have also been documented in various in vivo models, providing a strong basis for its use in combination therapies. In a Lewis lung cancer mouse model, Tanshinone IIA was shown to inhibit tumor growth and neovascularization. frontiersin.org Similarly, in a colorectal cancer lung metastasis mouse model, Tanshinone IIA treatment reduced the number of lung metastases and extended the survival time of the mice. frontiersin.org
The table below summarizes findings from in vivo studies on Tanshinone IIA as a single agent in different cancer models.
| Organismal Model | Cancer Type | Key Findings on Tanshinone IIA | Reference |
|---|---|---|---|
| Lewis Lung Cancer Mice | Lung Cancer | Intraperitoneal injection of Tanshinone IIA significantly inhibited tumor growth and neovascularization. | frontiersin.org |
| Gastric Cancer AGS Cell Xenograft SCID Mice | Gastric Cancer | Treatment with Tanshinone IIA for 8 weeks significantly inhibited tumor cell proliferation by blocking the PI3K/AKT/mTOR pathway. | explorationpub.com |
| Colorectal Cancer Lung Metastasis Mouse Model | Colorectal Cancer | Tanshinone IIA inhibited lung metastases and extended the survival time of the mice. | frontiersin.org |
| Oral Squamous Cell Carcinoma Xenograft Mice (CAL27 cells) | Oral Squamous Cell Carcinoma | Tanshinone IIA administration inhibited xenograft tumor growth and increased the expression of the pro-apoptotic protein PUMA. | jcancer.org |
Collectively, while direct and extensive in vivo data on the this compound-Tanshinone IIA combination is still being gathered, the existing evidence from mechanistically related studies and studies on analogous compound combinations strongly supports the potential for a synergistic anti-tumor effect. The organismal models, particularly in hepatocellular carcinoma, provide a solid foundation for further investigation into this promising combinatorial strategy.
Epigenetic Research and Modulation
DNA Methylation Studies
While related anthracycline compounds have been shown to alter DNA methylation profiles in cancer cells, the direct effects of Pirarubicin on DNA methylation are not yet extensively documented in publicly available research. Studies on other anthracyclines provide a basis for hypothesizing a potential class effect, but dedicated research is required to delineate the specific role of this compound in modulating DNA methylation patterns in cancer.
Histone Modification Analyses
Histone modifications are another critical layer of epigenetic regulation. Chemical modifications to histone proteins, such as methylation and acetylation, alter chromatin structure and accessibility, thereby influencing gene transcription. nih.govfrontiersin.orgnih.gov
Histone Methyltransferases (HMT) Interactions
Histone methyltransferases (HMTs) are enzymes that catalyze the transfer of methyl groups to histone proteins, a process crucial for gene regulation. nih.govmdpi.com The dysregulation of HMTs is frequently implicated in cancer development and progression, making them a key therapeutic target. frontiersin.orgnih.gov
Research into this compound's effect on histone modification has identified it as a potential inhibitor of HMTs. In a study focused on Schistosoma mansoni, this compound was among the most active compounds identified in a screen for HMT inhibitors. While this research was not conducted in a cancer context, it provides foundational evidence that this compound has the potential to interact with and inhibit this class of epigenetic enzymes. The enzymatic activity of many HMTs is localized to a conserved SET domain, which is responsible for catalysis; this domain is a primary target for inhibitor development. mdpi.com Further investigation is needed to characterize the specific interactions between this compound and human HMTs and to understand the functional consequences of this inhibition in cancer cells.
Non-coding RNA Regulation
Non-coding RNAs (ncRNAs), such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), have emerged as master regulators of gene expression and are deeply involved in the pathology of cancer. This compound has been shown to significantly influence the expression and pathways of several critical ncRNAs.
MicroRNA (miRNA) Pathways (e.g., miR-34c-5p)
MicroRNAs are small non-coding RNA molecules that regulate gene expression post-transcriptionally. The miR-34 family, in particular, is known for its tumor-suppressive functions. mdpi.com Research has established a significant link between this compound and the miR-34c-5p pathway, particularly in cervical cancer. nih.govtandfonline.com
Studies have demonstrated that treatment with this compound can induce a cytoprotective autophagic response in cancer cells, which contributes to chemoresistance. nih.govtandfonline.com This response is, at least in part, driven by this compound's ability to decrease the cellular levels of miR-34c-5p. nih.gov The downregulation of miR-34c-5p leads to the upregulation of its target, Autophagy Related 4B Cysteine Peptidase (ATG4B), a key protein in the autophagy process. nih.govtandfonline.com
Conversely, the experimental overexpression of miR-34c-5p has been shown to inhibit this compound-induced autophagy and enhance the drug's cytotoxic effects in cervical cancer cells. nih.gov This suggests that the miR-34c-5p-ATG4B-autophagy signaling axis is a critical determinant of cellular sensitivity to this compound. nih.govtandfonline.com Targeting this pathway, for instance by elevating miR-34c-5p levels, could represent a novel strategy to overcome resistance and improve the therapeutic efficacy of this compound. nih.govtandfonline.com
Table 1: Research Findings on this compound and miRNA Pathway Modulation
| miRNA | Cancer Type | Effect of this compound | Observed Mechanism | Outcome | Citations |
|---|---|---|---|---|---|
| miR-34c-5p | Cervical Cancer | Downregulates miR-34c-5p levels. | Decreased miR-34c-5p leads to increased mRNA stability and protein levels of its target, ATG4B. | Induction of protective autophagy, contributing to chemoresistance. | nih.govtandfonline.com |
| miR-34c-5p | Cervical Cancer | N/A (Study focused on miR-34c-5p's role) | Overexpression of miR-34c-5p enhances sensitivity to this compound. | Increased cytotoxicity of this compound. | mdpi.comnih.govtandfonline.com |
Long Non-coding RNA (lncRNA) Influences (e.g., HULC, HOTAIR)
Long non-coding RNAs are transcripts longer than 200 nucleotides that regulate gene expression through diverse mechanisms, including acting as molecular sponges for miRNAs or as scaffolds for protein complexes. mdpi.commdpi.com
HULC (Highly Upregulated in Liver Cancer)
The lncRNA HULC is a well-established oncogene in hepatocellular carcinoma (HCC). Research has shown that chemotherapeutic agents, including this compound, can paradoxically induce the expression of HULC in HCC cells. mdpi.commdpi.comd-nb.infonih.gov This upregulation of HULC triggers a protective autophagic response, thereby weakening the chemosensitivity of the cancer cells to the drug. mdpi.comnih.govnih.govjcancer.org
The mechanism involves a complex signaling cascade where HULC functions as a competing endogenous RNA (ceRNA), sponging several miRNAs (including miR-6825-5p, miR-6845-5p, and miR-6886-3p) that would otherwise target ubiquitin-specific peptidase 22 (USP22). mdpi.comnih.gov By downregulating these miRNAs, HULC leads to the upregulation of USP22. nih.gov USP22, in turn, stabilizes the Sirtuin 1 (Sirt1) protein by removing its ubiquitin chains, preventing its degradation. nih.gov The stabilized Sirt1 then promotes protective autophagy, attenuating the efficacy of this compound. d-nb.infonih.gov This 'HULC/USP22/Sirt1/protective autophagy' axis has been identified as a potential target for sensitizing HCC to chemotherapy. nih.govjcancer.org
HOTAIR (HOX Transcript Antisense RNA)
HOTAIR is another prominent lncRNA that is frequently overexpressed in various cancers and is known to promote metastasis and drug resistance. mdpi.comnih.govjcancer.orgnih.gov It functions as a molecular scaffold, often interacting with Polycomb Repressive Complex 2 (PRC2) to reprogram the chromatin landscape and silence tumor suppressor genes. nih.govd-nb.info While HOTAIR is a critical player in resistance to other chemotherapeutics like cisplatin (B142131) and doxorubicin (B1662922), mdpi.comjcancer.orgnih.gov direct research specifically detailing its regulatory interactions with this compound is not yet prominent in the scientific literature.
Table 2: Research Findings on this compound and lncRNA Influences
| lncRNA | Cancer Type | Effect of this compound | Observed Mechanism | Outcome | Citations |
|---|---|---|---|---|---|
| HULC | Hepatocellular Carcinoma (HCC) | Induces HULC expression. | HULC sponges miRNAs to upregulate USP22, which stabilizes Sirt1. | Activation of protective autophagy, leading to chemoresistance. | mdpi.commdpi.comd-nb.infonih.govnih.govjcancer.org |
| HOTAIR | Various Cancers | N/A | HOTAIR is a known regulator of chemoresistance, often via PRC2 interaction. | Direct regulatory link with this compound is not well-established. | mdpi.comnih.govjcancer.orgnih.govnih.govd-nb.info |
Advanced Preclinical Research Methodologies and Models
In Vitro Cellular Models
In vitro models are foundational in preclinical research, offering a controlled environment to study the direct effects of compounds on cells.
A wide array of human and murine cancer cell lines has been employed to investigate the cytotoxic and antiproliferative effects of Pirarubicin. These studies are crucial for determining the compound's activity against specific cancer types and for comparative analyses with other drugs.
In studies on bladder cancer, this compound has demonstrated potent antiproliferative effects. Research on bladder cancer cell lines, including UMUC3, T24, and RT112, showed that this compound has a strong effect at very low concentrations, even with short exposure times. iiarjournals.org Further investigations involving T24, UMUC3, TCCSUP, 5637, and 253J bladder cancer cells confirmed that repeated short-term exposure to this compound yielded greater cytotoxicity than a single exposure. nih.gov Another study utilized the BIU-87 human bladder cancer cell line to assess the efficacy of a this compound-loaded carbon nanotube delivery system, which showed higher tumor depression compared to this compound alone. nih.gov
The efficacy of this compound has also been compared to its parent compound, Adriamycin (Doxorubicin), in gynecologic cancers. A panel of 10 gynecologic cancer cell lines, including ovarian (BG1, SKOV3, CAOV3), endometrial (ECC1, HEC1B, AN3, AE7, HEC1A), and cervical (SKUT1B, ME180) cancers, was used. capes.gov.br The results indicated that this compound was significantly more potent than Adriamycin in both sensitive and resistant cell lines, blocking the cell cycle at the G2 phase. capes.gov.br
In the context of hepatocellular carcinoma (HCC), the Hep3b cell line has been used in xenograft models to study the synergistic effects of this compound when combined with other treatments. oncotarget.com Additionally, studies on human neuroblastoma cell lines (SH-SY5Y and SK-N-SH) have explored the role of P-glycoprotein (P-gp) in drug accumulation, finding that P-gp did not significantly influence this compound accumulation in these particular cells. tci-thaijo.org
Table 1: this compound Activity in Human and Murine Cancer Cell Lines
| Cancer Type | Cell Line(s) | Key Research Finding(s) | Reference(s) |
|---|---|---|---|
| Bladder Cancer | UMUC3, T24, RT112 | This compound exerted strong antiproliferative effects at low concentrations, even with reduced exposure time. | iiarjournals.org |
| Bladder Cancer | T24, UMUC3, TCCSUP, 5637, 253J | Double short-term exposure to this compound resulted in significantly higher cytotoxicity than a single exposure. | nih.gov |
| Bladder Cancer | BIU-87 | A this compound-loaded single-walled nanotube conjugate (SWNT-THP) exhibited higher tumor depression than this compound alone. | nih.gov |
| Gynecologic Cancers | ECC1, HEC1B, BG1, SKOV3, AN3, AE7, HEC1A, CAOV3, SKUT1B, ME180 | This compound was found to be 1.6 to 3.4 times more potent than Adriamycin (Doxorubicin) and induced a G2 cell cycle block. | capes.gov.br |
| Neuroblastoma | SH-SY5Y, SK-N-SH | The function of P-glycoprotein did not significantly affect the accumulation of this compound in these cell lines. | tci-thaijo.org |
Primary cell cultures, derived directly from tissues, offer a more physiologically relevant model than immortalized cell lines. They are particularly valuable for studying organ-specific effects of drugs.
The cardiotoxicity associated with anthracyclines is a significant area of research. Primary and immortalized cardiomyocyte cell lines are key models for these investigations. Studies have utilized the H9C2 rat cardiomyoblast cell line and the mouse HL-1 cardiac muscle cell line to explore this compound-induced cardiotoxicity. frontiersin.orgnih.gov Research showed that this compound treatment dose-dependently reduced the viability of H9C2 and HL-1 cells, leading to decreased cell density and morphological changes indicative of injury. nih.gov
These models have been instrumental in exploring the mechanisms underlying this toxicity, such as the induction of apoptosis and mitochondrial dysfunction. frontiersin.orgnih.gov For instance, one study demonstrated that this compound induces cardiotoxicity by promoting the opening of the mitochondrial permeability transition pore (mPTP) and increasing cardiomyocyte apoptosis. frontiersin.org Another investigation identified that this compound-induced injury involves the downregulation of specific microRNAs, leading to dysregulation of calcium signaling pathways in cardiomyocytes. nih.gov These primary cell systems also serve as platforms to test potential protective agents. For example, Schisandrin B was shown to have a protective effect against this compound-induced cardiotoxicity in H9C2 cells by protecting mitochondrial function and reducing oxidative stress. frontiersin.org While rodent cardiomyocytes are frequently used, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are emerging as a more precise model for studying drug-related cardiotoxicity due to their closer resemblance to human heart cells. iiarjournals.org4dcell.commdpi.com
Three-dimensional (3D) cell culture models, such as spheroids and organoids, bridge the gap between traditional 2D cell cultures and in vivo animal models. nih.govijbs.com Spheroids are cellular aggregates that can mimic the structural organization, cell-cell interactions, and growth kinetics of small, avascular tumors. ijbs.comthermofisher.com Organoids are more complex 3D structures derived from stem cells or patient tissues that can self-organize and replicate the architecture and functionality of the organ of origin. nih.govthermofisher.comfrontiersin.org
These advanced models are increasingly used in cancer research to study tumor biology, drug penetration, and treatment resistance. ijbs.comfrontiersin.org For instance, patient-derived organoids (PDOs) are gaining prominence as platforms for personalized medicine, allowing for the screening of chemotherapeutic agents to predict patient-specific responses. frontiersin.orgvhio.net In liver cancer research, spheroid and organoid models provide a more accurate representation of tumor architecture and heterogeneity compared to 2D cultures, making them essential for investigating drug responses. frontiersin.org
While there is extensive literature on the use of these models for other chemotherapeutics, specific studies detailing the evaluation of this compound in 3D spheroid or organoid models are not yet prominent. However, given their ability to faithfully recapitulate features of human tumors, these models represent a valuable and necessary platform for future preclinical research into this compound's efficacy and resistance mechanisms in a more physiologically relevant context. nih.govijbs.com
In Vivo Animal Models
In vivo models are critical for evaluating the systemic effects, efficacy, and pharmacodynamics of anticancer drugs in a whole-organism context.
Mouse xenograft models, which involve implanting human tumor cells or tissues into immunodeficient mice, are a cornerstone of preclinical oncology research.
Hepatocellular Carcinoma (HCC): Subcutaneous xenograft models have been used to validate in vitro findings for this compound in HCC. In one study, nude mice bearing subcutaneous Hep3b cell xenografts were used to demonstrate that suppressing microRNA-21 enhanced the tumor-inhibiting effects of a combination therapy of 5-fluorouracil (B62378) and this compound. oncotarget.comoncotarget.com Another study using an HCC xenograft model found that inhibiting Receptor-Interacting Protein Kinase 1 (RIPK1) worked synergistically with this compound to slow tumor growth, suggesting a strategy to overcome chemoresistance. nih.govnih.gov
Osteosarcoma: Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, have been used to test this compound in osteosarcoma. These models are considered to better reflect the genetic and morphological characteristics of the original patient's tumor. nih.gov A study utilizing two osteosarcoma PDX models tested a combination of this compound and Cisplatin (B142131), demonstrating the utility of this model for exploring drug sensitivity that mirrors patient responses. nih.govresearchgate.net
Bladder Cancer: While not a mouse model, a relevant in vivo study used a rat bladder cancer in situ model to assess a novel drug delivery system. The study found that this compound conjugated to single-walled carbon nanotubes (SWNT-THP) resulted in significantly higher tumor depression compared to this compound alone. nih.gov
Table 2: this compound Studies in In Vivo Xenograft Models
| Cancer Type | Model Type | Key Research Finding(s) | Reference(s) |
|---|---|---|---|
| Hepatocellular Carcinoma (HCC) | Subcutaneous xenograft (Hep3b cells) | Suppression of microRNA-21 combined with 5-fluorouracil and this compound treatment markedly inhibited HCC xenograft growth. | oncotarget.comoncotarget.com |
| Hepatocellular Carcinoma (HCC) | Subcutaneous xenograft | Inhibition of RIPK1 enhanced the anti-tumor effect of this compound, overcoming drug resistance. | nih.govnih.gov |
| Osteosarcoma | Patient-Derived Xenograft (PDX) | PDX models faithfully mirrored the features of the original osteosarcoma and were used to test the therapeutic combination of this compound and Cisplatin. | nih.govresearchgate.net |
| Bladder Cancer | Rat in situ model | A single-walled carbon nanotube delivery system for this compound (SWNT-THP) showed enhanced therapeutic efficacy. | nih.gov |
Genetically engineered mouse models (GEMMs) are sophisticated in vivo systems where cancer arises de novo in mice with specific genetic alterations that mimic those found in human cancers. embopress.org Unlike xenografts, GEMMs develop tumors within a natural, immune-proficient microenvironment, allowing for the study of tumor-immune interactions and spontaneous metastasis. embopress.org These models more closely recapitulate the histopathological and molecular features of human cancers. embopress.org
GEMMs are invaluable for validating cancer genes, assessing therapy efficacy, and investigating mechanisms of drug resistance in a context that better reflects human disease. embopress.org For example, GEMMs of lung adenocarcinoma and breast cancer have been instrumental in understanding tumor progression and testing novel therapies. cncb.ac.cneuropeanreview.org
Currently, specific research detailing the use of GEMMs to evaluate this compound is limited in published literature. However, the advanced capabilities of GEMMs make them an ideal future platform for investigating this compound. They could be used to study its efficacy against spontaneous tumors, explore its interaction with the immune system, and identify predictive biomarkers of response in models that are highly relevant to human cancer.
Specific Disease Models
Bladder Cancer
This compound's effectiveness against non-muscle invasive bladder cancer (NMIBC) is a significant area of research. spandidos-publications.comnih.gov Studies often employ in vitro models using human bladder cancer cell lines, such as BIU-87, EJ, and J82, to assess the cytotoxic effects of this compound. medkoo.comnih.gov In these models, this compound has been shown to inhibit cell proliferation and induce cell cycle arrest at the G2/M phase in a time- and concentration-dependent manner. spandidos-publications.com
In vivo research frequently utilizes rat bladder cancer models, where tumors are induced by intravesical installation of carcinogens like N-methyl-N-nitrosourea. nih.gov These models are instrumental in evaluating the in vivo cytotoxicity of this compound and its formulations. For instance, studies have demonstrated that intravesical instillation of this compound following transurethral resection of bladder tumors can reduce the recurrence of superficial bladder cancers. spandidos-publications.com Furthermore, combining this compound with thermal therapy has been explored to enhance its binding to the DNA of tumor cells. spandidos-publications.com Research has also investigated the synergistic effects of this compound with other agents, such as MK2206 and AZD6244, which are inhibitors of the Akt and Erk1/2 pathways, respectively, to sensitize bladder cancer cells to treatment. frontiersin.org
Conjunctival Fibrosis
The anti-fibrotic potential of this compound has been investigated in the context of conjunctival fibrosis. nih.govresearchgate.net Preclinical studies have utilized both in vitro and in vivo models to explore its efficacy. In vitro, primary rabbit conjunctival fibroblasts (RCFs) are cultured and treated with this compound to assess its impact on cell viability, cell cycle distribution, and the induction of apoptosis and autophagy. nih.govresearchgate.net These studies have shown that this compound can inhibit the proliferation of RCFs and arrest the cell cycle at the G0/G1 phase. nih.govresearchgate.net
For in vivo assessments, rabbit models of limbal deficiency and conjunctival fibro-vascular invasion are established, often through a combination of limbal stem cell excision and alkali burns. nih.gov Following the creation of fibro-vascular tissue, surgical excision is performed with topical, subconjunctival application of this compound. nih.govresearchgate.net The subsequent evaluation of postoperative fibrosis recurrence and the expression of markers for apoptosis, autophagy, and inflammation help to characterize the anti-fibrotic mechanisms of this compound. nih.govresearchgate.net Findings suggest that this compound exerts its anti-fibrotic effects by modulating autophagy in RCFs, inducing mitochondrial-mediated apoptosis, and arresting the cell cycle. nih.govresearchgate.net
Zebrafish Embryo Models for Mechanistic Studies
The zebrafish (Danio rerio) embryo has emerged as a valuable in vivo model for toxicological and teratological studies of chemical compounds, including this compound. dntb.gov.uanih.gov The experimental advantages of zebrafish embryos, such as their small size, external development, and the rapid organogenesis, make them a cost-effective and ethically acceptable model for screening and mechanistic investigations. nih.govplos.org The conservation of fundamental cellular and molecular pathways between zebrafish and mammals further enhances their predictive value. plos.org
In the context of this compound and other anthracyclines, zebrafish embryos are used to evaluate cardiotoxicity, a known side effect of this class of drugs. dntb.gov.ua Studies have also utilized zebrafish embryo xenograft models with melanoma cell lines for cancer drug screening, which included this compound as one of the tested compounds. rcaro.org These models allow for the assessment of a compound's effects on a living organism, providing insights into its potential toxicity and therapeutic efficacy in a whole-animal context. nih.govplos.org
Biochemical and Biophysical Characterization Techniques
UV-Vis Spectroscopy and Fluorescence Spectroscopy
UV-Vis spectroscopy and fluorescence spectroscopy are key techniques for characterizing this compound and its interactions with biological molecules. The UV-Vis spectrum of a related anthracycline, epirubicin (B1671505), shows characteristic maxima at 232 nm, 254 nm, 291 nm, and 480 nm. umlub.pl Similar spectral properties are expected for this compound, and these are utilized to quantify the drug in various solutions and study its stability. umlub.plmdpi.com For instance, the absorbance of this compound at 480 nm is used to quantify its content in human serum albumin (HSA) conjugates. mdpi.com
Fluorescence spectroscopy is particularly useful for studying the binding of this compound to DNA. researchgate.netnih.gov The intrinsic fluorescence of this compound allows for the investigation of its interaction with calf thymus DNA (ct-DNA). researchgate.netnih.gov Competitive binding studies using ethidium (B1194527) bromide as a fluorescent probe have been employed to elucidate the binding mechanism, with results indicating that this compound primarily binds to DNA via intercalation. researchgate.netnih.gov Furthermore, fluorescence spectroscopy is used to characterize drug delivery systems, such as HSA-pirarubicin conjugates, by recording emission spectra to ensure that no π–π stacking interactions occur between the conjugated drug molecules. mdpi.com
Electrochemical Studies (e.g., Cyclic Voltammetry, Linear Sweep Voltammetry)
Electrochemical methods like cyclic voltammetry (CV) and linear sweep voltammetry (LSV) are employed to study the redox behavior of this compound and its interaction with DNA. researchgate.netjlu.edu.cn These studies often utilize modified electrodes, such as carboxyl ion implantation-modified indium tin oxide (COOH/ITO) or gold nanoparticle-modified ITO electrodes, which enhance the current response compared to bare electrodes. researchgate.nettandfonline.comresearchgate.net
In a typical experiment, the electrochemical behavior of this compound is studied in a buffer solution. jlu.edu.cn The interaction with DNA is observed as a decrease in the reduction current of this compound, indicating the formation of an electrochemically inactive complex. researchgate.netjlu.edu.cn Through these voltammetric studies, parameters such as the binding constant of the this compound-DNA complex, the electrode reaction rate constant (ks), and the electron transfer coefficient (α) can be determined. researchgate.netjlu.edu.cn For example, one study reported a binding constant of 2.73 × 10¹⁰, a ks of 1.32 s⁻¹, and an α of 0.56 for the interaction of this compound with DNA at a Co/GC modified electrode. jlu.edu.cn
Table 1: Electrochemical Parameters of this compound-DNA Interaction
| Parameter | Value | Electrode | Reference |
| Binding Constant | 2.73 × 10¹⁰ | Co/GC modified | jlu.edu.cn |
| Electrode Reaction Rate Constant (ks) | 1.32 s⁻¹ | Co/GC modified | jlu.edu.cn |
| Electron Transfer Coefficient (α) | 0.56 | Co/GC modified | jlu.edu.cn |
| Electrode Reaction Rate Constant (Ks) | 1.89 s⁻¹ | Gold nanoparticle-modified ITO | tandfonline.com |
| Electron Transfer Coefficient (α) | 0.557 | Gold nanoparticle-modified ITO | tandfonline.com |
This table is interactive. Click on the headers to sort the data.
Electrophoretic Analysis (e.g., DNA ladder formation)
Agarose (B213101) gel electrophoresis is a fundamental technique used to visualize DNA damage induced by this compound, often observed as DNA ladder formation, a hallmark of apoptosis. iiarjournals.org In this method, DNA is extracted from cells treated with this compound and then separated by size on an agarose gel. iiarjournals.org The appearance of a "ladder" of DNA fragments indicates that the DNA has been cleaved into multiples of approximately 180-200 base pairs, which is characteristic of internucleosomal DNA fragmentation during apoptosis. iiarjournals.orgthermofisher.com
Studies have shown that this compound induces DNA ladder formation in a concentration-dependent manner in various cell lines, including HL-60 and HP100 cells. iiarjournals.org This effect can be detected after several hours of incubation with the drug. iiarjournals.org Furthermore, electrophoretic analysis is used to investigate the role of other factors, such as the presence of metal ions like Cu(II), in this compound-induced DNA cleavage. researchgate.net The cleavage of plasmid DNA, such as pBR322, is analyzed by observing the conversion of the supercoiled form to the open circular and linear forms on an agarose gel. researchgate.net
Advanced Molecular Biology Techniques
Advanced molecular biology techniques are crucial for elucidating the mechanisms of action of this compound at the molecular level. sfu.caunimelb.edu.aubau.edu.lb These techniques are applied to study changes in gene and protein expression in response to this compound treatment. For example, Western blotting is used to measure the phosphorylation levels of key signaling proteins like Akt and Erk1/2, which are involved in cell survival and proliferation. frontiersin.org Studies have shown that this compound can elevate the phosphorylation of both Akt and Erk1/2 in bladder cancer cells. frontiersin.org
Furthermore, techniques such as immunoblotting are used to identify the levels of various proteins involved in apoptosis and cell cycle regulation. oaepublish.com For instance, research has investigated the effect of this compound on the expression of proliferating cell nuclear antigen, cyclins, and apoptosis regulators like Bcl-2 and Bax. researchgate.net The generation of reactive oxygen species (ROS) triggered by this compound can be detected using fluorescent probes like CM-H2DCFDA, followed by analysis with flow cytometry. oaepublish.com These advanced molecular biology techniques provide detailed insights into the cellular pathways modulated by this compound, contributing to a comprehensive understanding of its anticancer effects. sfu.caunimelb.edu.au
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of individual cells as they pass through a laser beam. In the context of this compound research, it is instrumental in determining the drug's effects on the cell cycle and its ability to induce apoptosis (programmed cell death).
Studies have shown that this compound can induce cell cycle arrest at different phases, depending on the cancer cell type. For instance, in human osteosarcoma MG-63 cells, this compound has been observed to cause G0/G1 phase arrest. nih.gov In contrast, when used on multidrug-resistant (MDR) osteosarcoma MG63/DOX cells and UN2 hybridoma B cells, this compound induced a G2/M phase arrest. nih.govnih.gov This suggests that the mechanism of action can be cell-line specific. The induction of cell cycle arrest is a key mechanism by which this compound inhibits cancer cell proliferation. nih.gov
Flow cytometry is also crucial for quantifying apoptosis. Following treatment with this compound, cells can be stained with specific fluorescent dyes that identify apoptotic cells. Research has demonstrated that this compound induces apoptosis in various cancer cell lines, including human osteosarcoma MG-63 cells and HeLa cells. nih.govnih.gov The apoptotic effect in MG-63 cells was found to be dependent on the duration of treatment. nih.gov The combination of this compound with other agents, such as nobiletin (B1679382) in breast cancer cells, has been shown to enhance apoptosis. e3s-conferences.org
Table 1: Effect of this compound on Cell Cycle Phase Arrest in Different Cancer Cell Lines
| Cell Line | Cancer Type | Effect on Cell Cycle |
| MG-63 | Osteosarcoma | G0/G1 arrest nih.gov |
| MG63/DOX | Multidrug-Resistant Osteosarcoma | G2/M arrest nih.gov |
| UN2 | Hybridoma B-cell | G2/M arrest nih.gov |
Western Blotting for Protein Expression
Western blotting is a widely used technique to detect specific proteins in a sample. In this compound research, it is essential for elucidating the molecular pathways affected by the drug, particularly those involved in cell cycle regulation and apoptosis.
Studies have utilized Western blotting to show that this compound treatment can modulate the expression of key cell cycle regulatory proteins. In multidrug-resistant osteosarcoma cells, this compound was found to downregulate the expression of cyclin B1. nih.gov In human osteosarcoma MG-63 cells, both cyclin D1 and cyclin E expression were suppressed by this compound. nih.gov
Furthermore, Western blotting has been instrumental in understanding how this compound induces apoptosis. The expression of the anti-apoptotic protein Bcl-2 was decreased, while the pro-apoptotic protein Bax was increased in MG-63 cells treated with this compound. nih.gov Similar effects on Bcl-2 and Bax were observed in breast cancer cells when this compound was combined with nobiletin. e3s-conferences.org In HeLa cells, this compound treatment led to a decrease in the expression of Ubiquitin Specific Peptidase 22 (USP22), an enzyme linked to apoptosis resistance. nih.gov Additionally, research has shown that this compound can decrease the phosphorylation of CREB-1, a transcription factor that regulates USP22 expression. nih.gov In studies investigating this compound-induced cardiotoxicity, Western blotting revealed that this compound increased the expression of oxidative stress-related proteins like NOX2 and NOX4, and modulated the levels of apoptosis-related caspases. spandidos-publications.com
Table 2: Impact of this compound on Key Protein Expression
| Protein | Function | Effect of this compound | Cell Line/Model |
| Cyclin B1 | G2/M transition | Decreased nih.gov | MG63/DOX |
| Cyclin D1 | G1 progression | Decreased nih.gov | MG-63 |
| Cyclin E | G1/S transition | Decreased nih.gov | MG-63 |
| Bcl-2 | Anti-apoptotic | Decreased nih.gove3s-conferences.org | MG-63, MDA-MB-231 |
| Bax | Pro-apoptotic | Increased nih.gove3s-conferences.org | MG-63, MDA-MB-231 |
| USP22 | Deubiquitinase, apoptosis resistance | Decreased nih.gov | HeLa |
| Phospho-CREB-1 (Ser133) | Transcription factor | Decreased nih.gov | HeLa |
| NOX2 | Oxidative stress | Increased spandidos-publications.com | Rat myocardium |
Chromatin Immunoprecipitation (ChIP) Assays
Chromatin immunoprecipitation (ChIP) is a technique used to investigate the interaction between proteins and DNA in the cell. activemotif.comthermofisher.com It allows researchers to determine the specific genomic regions where a particular protein, such as a transcription factor, is binding.
In the context of this compound research, ChIP assays have provided critical insights into the drug's mechanism of action at the level of gene regulation. A study on HeLa cells used ChIP to investigate how this compound affects the expression of USP22. nih.gov The researchers found that this compound treatment significantly inhibited the binding of the transcription factor CREB-1 to the promoter region of the USP22 gene. nih.gov This finding suggests that this compound's ability to decrease USP22 expression is mediated by interfering with the transcriptional machinery that controls this gene. nih.gov By reducing the binding of CREB-1 to the USP22 promoter, this compound effectively downregulates the gene's expression, contributing to the induction of apoptosis. nih.gov
CRISPR/dCas9-SAM Genome-Wide Screening
CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats)-based technologies have revolutionized genetic screening. The CRISPR/dCas9-SAM (Synergistic Activation Mediator) system is a powerful tool for genome-wide gain-of-function screening, allowing for the identification of genes that, when overexpressed, contribute to a specific phenotype, such as drug resistance. mdpi.comelifesciences.org
A significant application of this technology in this compound research has been to identify genes responsible for drug resistance in bladder cancer. mdpi.com In a study using the T24 human bladder cancer cell line, a CRISPR/dCas9-SAM genome-wide library was used to screen for genes that confer resistance to this compound. mdpi.com This screen identified the aldo-keto reductase family 1 member C1 (AKR1C1) gene as a critical factor in this compound resistance. mdpi.com The enrichment score for AKR1C1 was significantly high, indicating its strong association with the resistant phenotype. mdpi.com Further experiments confirmed that high expression of AKR1C1 enhanced drug resistance both in vitro and in vivo. mdpi.com This research highlights the utility of CRISPR/dCas9-SAM screening in uncovering novel mechanisms of drug resistance and identifying potential therapeutic targets to overcome it. mdpi.com
Small Interfering RNA (siRNA) Gene Knockdown
Small interfering RNA (siRNA) is a class of double-stranded RNA molecules that can be used to silence the expression of specific genes, a process known as RNA interference. wikipedia.orgbiomedpharmajournal.org This "gene knockdown" approach is a valuable tool for validating the function of genes identified through other methods, such as CRISPR screens.
In the context of this compound research, siRNA has been used to confirm the role of specific genes in drug response. Following the identification of AKR1C1 as a this compound resistance gene in bladder cancer, subsequent studies could employ siRNA to knock down AKR1C1 expression in resistant cells. mdpi.com A successful knockdown would be expected to re-sensitize the cells to this compound, thereby validating AKR1C1 as a key player in the resistance mechanism. While direct studies detailing siRNA use with this compound are emerging, the principle is well-established. For instance, research on the related drug epirubicin has shown that modulating gene expression can enhance drug sensitivity. geneticsmr.org Similarly, siRNA-mediated knockdown of the heterogeneous nuclear ribonucleoprotein K (hnRNPK) has been shown to promote apoptosis in the context of this compound treatment. windows.net
Omics Approaches in Preclinical Investigations
Metabolomics Profiling (e.g., 1H-NMR Spectroscopy, Mass Spectrometry)
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. It provides a functional readout of the physiological state of a cell or organism. The two most common analytical platforms for metabolomics are nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). nih.govoncotarget.com
In this compound research, metabolomics has been employed to investigate the systemic effects of the drug and to identify potential biomarkers of toxicity. One study utilized ultra-performance liquid chromatography coupled with time-of-flight mass spectrometry (UPLC/TOF-MS) to analyze the serum metabolomic profiles of rats after intravenous administration of this compound. researchgate.net This approach can identify changes in various metabolic pathways affected by the drug.
Another study analyzed the urine metabolic trail of rats treated with either free this compound or a liposomal formulation using ¹H-NMR-based metabolomics. nih.gov This type of analysis can reveal differences in how the two formulations are metabolized and excreted, providing insights into their respective toxicity profiles. nih.gov While these studies are foundational, the application of metabolomics in this compound research is expanding, with the potential to elucidate mechanisms of action, identify biomarkers of efficacy and toxicity, and personalize therapy.
Proteomics Analysis
Proteomics, the large-scale study of proteins, offers crucial insights into the mechanisms of drug action and resistance. In the context of this compound, proteomic analyses are employed to identify protein expression changes and post-translational modifications that occur in cancer cells upon treatment. These studies are fundamental to understanding the drug's efficacy, its impact on cellular signaling pathways, and the development of resistance. Methodologies such as mass spectrometry (MS)-based techniques, including liquid chromatography-tandem mass spectrometry (LC-MS/MS), are central to identifying and quantifying proteins in complex biological samples like tumor tissues or cell lines. mdpi.commdpi.com
Research into this compound's effects has revealed significant alterations in key cellular proteins. In bladder cancer cells, this compound has been shown to induce a cytoprotective autophagic response. This process is mediated through the suppression of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.gov Immunoblotting analyses have confirmed that treatment with this compound leads to decreased phosphorylation of mTOR and its downstream effectors, p70 S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E binding protein 1 (4E-BP1). nih.gov This inhibition of the mTOR pathway is a key proteomic indicator of the cellular response to this compound. nih.gov
Furthermore, proteomics has been instrumental in elucidating this compound's role in apoptosis. Studies in non-muscle invasive bladder cancer tissues showed that intravesical instillation of this compound leads to a significant change in the expression of apoptotic regulatory proteins. nih.gov Specifically, the expression of the pro-apoptotic protein Bax was increased, while the expression of the anti-apoptotic protein Bcl-2 was decreased, thereby lowering the Bcl-2/Bax ratio and promoting tumor cell apoptosis. nih.gov
Another study in HeLa cells demonstrated that this compound can decrease the expression of Ubiquitin Specific Peptidase 22 (USP22), a protein linked to tumorigenesis and poor survival in several cancers. spandidos-publications.com The reduction in USP22 levels was found to be a critical part of the mechanism through which this compound induces cancer cell apoptosis. spandidos-publications.com These findings highlight how proteomics can pinpoint specific protein targets and pathways affected by this compound, offering a deeper understanding of its antitumor activity.
Table 1: Proteins and Phosphoproteins Modulated by this compound
| Protein/Phosphoprotein | Cancer Type | Observed Effect | Research Finding |
|---|---|---|---|
| Phospho-mTOR | Bladder Cancer | Decreased | This compound suppresses the mTOR signaling pathway, inducing autophagy. nih.gov |
| Phospho-p70S6K | Bladder Cancer | Decreased | Downstream effector of mTOR, its decreased phosphorylation indicates pathway inhibition. nih.gov |
| Phospho-4E-BP1 | Bladder Cancer | Decreased | Downstream effector of mTOR, confirming inhibition of the signaling cascade. nih.gov |
| Bcl-2 | Bladder Cancer | Decreased | Downregulation of this anti-apoptotic protein promotes cell death. nih.gov |
| Bax | Bladder Cancer | Increased | Upregulation of this pro-apoptotic protein contributes to apoptosis. nih.gov |
Transcriptomics and Gene Expression Profiling
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism or cell, providing a snapshot of the genes that are actively being expressed at a given moment. This methodology is vital for understanding how drugs like this compound alter cellular function at the genetic level. nih.gov Techniques such as whole-transcriptome RNA sequencing (RNA-Seq) and microarray analysis (e.g., Affymetrix GeneChip) are powerful tools used to profile gene expression changes in cancer cells following drug exposure. researchgate.netascopubs.org
Transcriptomic studies have been crucial in identifying genes associated with this compound resistance. A genome-wide CRISPR/dCas9 SAM (synergistic activation mediator) library screening in bladder cancer cells identified Aldo-Keto Reductase Family 1 Member C1 (AKR1C1) as a critical gene mediating resistance to this compound. mdpi.com The study found that elevated expression of AKR1C1 enhanced drug resistance both in vitro and in vivo, making it a potential biomarker for predicting treatment outcomes. mdpi.com
In the context of triple-negative breast cancer (TNBC), transcriptomic analysis using Affymetrix GeneChip sequencing identified a vast number of differentially expressed (DE) RNAs in MDA-MB-231 cells after this compound treatment. researchgate.net The researchers found 5,777 DE mRNAs, 1,547 DE long non-coding RNAs (lncRNAs), and 4,992 DE circular RNAs (circRNAs), highlighting the extensive impact of the drug on the cellular transcriptome. researchgate.net This comprehensive profiling helps in constructing competitive endogenous RNA (ceRNA) networks (lncRNA-miRNA-mRNA) to uncover the molecular mechanisms of this compound's action and identify new therapeutic targets. researchgate.net
Further research has pointed to the role of specific genes in modulating cellular sensitivity to this compound. For instance, the knockdown of the gene for the actin cytoskeleton protein ezrin was found to sensitize lung cancer cells to this compound, suggesting its expression level could influence therapeutic efficacy. plos.org These gene expression profiling studies provide a detailed map of the molecular changes induced by this compound, paving the way for personalized medicine approaches and the development of strategies to overcome drug resistance.
Table 2: Genes and Non-coding RNAs with Altered Expression in Response to this compound
| Gene/RNA | Cancer Type | Methodology | Observed Effect | Research Finding |
|---|---|---|---|---|
| AKR1C1 | Bladder Cancer | CRISPR/dCas9 SAM Screen | Upregulated | High expression confers resistance to this compound. mdpi.com |
| Multiple mRNAs | Triple-Negative Breast Cancer | Affymetrix GeneChip | 5,777 differentially expressed | This compound treatment significantly alters the mRNA landscape. researchgate.net |
| Multiple lncRNAs | Triple-Negative Breast Cancer | Affymetrix GeneChip | 1,547 differentially expressed | This compound impacts the expression of numerous long non-coding RNAs. researchgate.net |
| Multiple circRNAs | Triple-Negative Breast Cancer | Affymetrix GeneChip | 4,992 differentially expressed | This compound induces widespread changes in circular RNA expression. researchgate.net |
Table 3: List of Compound Names
| Compound Name |
|---|
| 4E-BP1 |
| AKR1C1 |
| Bax |
| Bcl-2 |
| Ezrin |
| mTOR |
| p70S6K |
| This compound |
Comparative Preclinical Pharmacological Investigations
Comparative Cellular Uptake Kinetics with Analogues (e.g., Doxorubicin)
A defining characteristic of pirarubicin in preclinical studies is its significantly more rapid and higher intracellular accumulation compared to doxorubicin (B1662922). mdpi.comiiarjournals.org This enhanced uptake is a key differentiator and is attributed primarily to its increased lipophilicity. psu.edu The addition of a tetrahydropyranyl group to the doxorubicin structure alters its physicochemical properties, facilitating faster passage across the cell membrane. psu.eduontosight.ai
In M5076 ovarian sarcoma cells, for instance, this compound was taken up rapidly, achieving an intracellular concentration more than 2.5 times that of doxorubicin. nih.gov Studies in cultured tumor cells have reported that this compound is incorporated approximately 170 times faster than doxorubicin. iiarjournals.org This superior cellular uptake is considered a direct contributor to its heightened cytotoxicity. nih.gov The apparent partition coefficient (Papp) between octanol (B41247) and phosphate (B84403) buffer, a measure of lipophilicity, is 35.8 for this compound, in stark contrast to 0.26 for doxorubicin, underscoring this difference. psu.edu
Further research has elucidated specific transport mechanisms. The pyranose residue in this compound's structure, which resembles glucose, may allow it to be taken up via the glucose transporter system, which is often highly expressed in tumor cells. mdpi.com Additionally, this compound, unlike doxorubicin, can be transported into cells by the concentrative nucleoside transporter 2 (CNT-2), another transporter frequently overexpressed in tumors. mdpi.com
Even when conjugated to polymer carriers like N-(2-hydroxypropyl)methacrylamide (HPMA), the liberated free this compound demonstrates markedly higher intracellular uptake than liberated doxorubicin. researchgate.netnih.gov The intracellular uptake of free this compound released from an HPMA polymer conjugate was found to be 25 to 30 times higher than that of doxorubicin released from a similar conjugate. nih.gov
Table 1: Comparative Cellular Uptake of this compound vs. Doxorubicin
| Parameter | This compound (THP) | Doxorubicin (DOX) | Cell Line/Model | Reference |
|---|---|---|---|---|
| Intracellular Concentration | >2.5-fold higher than DOX | Baseline | M5076 Ovarian Sarcoma | nih.gov |
| Rate of Incorporation | ~170 times faster than DOX | Baseline | Cultured tumor cells | iiarjournals.org |
| Partition Coefficient (log P) | 1.55 | -0.59 | Octanol/Phosphate Buffer | psu.edu |
| Uptake from Polymer Conjugate (Liberated Drug) | 25-30 times higher than DOX | Baseline | SUIT2 Cells | nih.gov |
| Primary Transport Advantage | Higher lipophilicity, use of glucose and CNT-2 transporters | Lower lipophilicity | General Tumor Cells | mdpi.compsu.edu |
Relative Antitumor Activity in Preclinical Models
The enhanced cellular uptake of this compound often translates to superior antitumor activity in both in vitro and in vivo preclinical models when compared with doxorubicin. mdpi.com Its efficacy has been demonstrated against a range of malignancies, including those with known resistance to doxorubicin. wikipedia.orgmedkoo.com
In vitro studies consistently show that this compound has a lower 50% inhibitory concentration (IC50) than doxorubicin across various cell lines. In M5076 ovarian sarcoma cells, which have low sensitivity to doxorubicin, this compound was found to be more effective at inhibiting cell growth. nih.gov Similarly, when tested in human tumor cell lines MCF7 (breast cancer) and K562 (leukemia), this compound demonstrated higher cytotoxicity than doxorubicin. nih.gov A study on gynecological malignancies showed that this compound was cytotoxic to all tested cell lines in a concentration and time-dependent manner. nih.gov
In vivo studies corroborate these findings. In a mouse model bearing M5076 solid tumors, this compound treatment reduced tumor weight to 60% of the control level, whereas doxorubicin had no significant effect. nih.gov In a xenograft model of human pancreatic cancer (SUIT2), an HPMA polymer-conjugated form of this compound (P-THP) showed greater antitumor activity than the equivalent doxorubicin conjugate (P-DOX). nih.gov Similarly, in a murine breast cancer model (4T1), nanoparticles co-delivering this compound and paclitaxel (B517696) demonstrated superior antitumor effects compared to single-drug formulations. acs.org
Table 2: Comparative In Vitro Cytotoxicity (IC50) of this compound vs. Doxorubicin
| Cell Line | Cancer Type | This compound (THP) IC50 | Doxorubicin (DOX) IC50 | Finding | Reference |
|---|---|---|---|---|---|
| M5076 | Ovarian Sarcoma | More effective | Less effective | This compound showed greater growth inhibition. | nih.gov |
| MCF7 | Breast Cancer | Lower IC50 | Higher IC50 | This compound was more cytotoxic. | nih.gov |
| K562 | Leukemia | Lower IC50 | Higher IC50 | This compound was more cytotoxic. | nih.gov |
| HeLa | Cervical Cancer | IC50 ~0.1-0.2 µg/mL (48h) | Not specified | Demonstrated potent cytotoxicity. | mdpi.com |
Mechanistic Commonalities and Distinctions with Related Anthracyclines
As an anthracycline, this compound shares fundamental mechanisms of action with doxorubicin. ontosight.aiwikipedia.org The primary modes of its anticancer effect include:
DNA Intercalation : this compound inserts itself between the base pairs of the DNA double helix, disrupting DNA structure and function. ontosight.aipatsnap.com
Topoisomerase II Inhibition : It interacts with and inhibits topoisomerase II, an enzyme essential for DNA replication and repair. wikipedia.orgpatsnap.com This leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks and apoptosis. ontosight.aioncodaily.com
Generation of Free Radicals : Like other anthracyclines, this compound can generate reactive oxygen species (ROS), such as hydrogen peroxide (H2O2), which cause oxidative damage to cellular components including DNA, proteins, and membranes, contributing to its cytotoxic effects. iiarjournals.orgontosight.aipatsnap.com
Despite these commonalities, there are distinctions. The structural modification in this compound may influence the extent and nature of these actions. One study demonstrated that this compound-induced apoptosis in HL-60 leukemia cells is directly linked to the generation of hydrogen peroxide. iiarjournals.org The study also noted that cells resistant to hydrogen peroxide showed suppressed or delayed apoptosis when treated with this compound, highlighting the importance of this ROS-mediated pathway. iiarjournals.org Furthermore, similar to doxorubicin, this compound's ability to induce oxidative DNA damage can be enhanced in the presence of copper ions. researchgate.net
A notable distinction lies in its interaction with nuclear membranes. While doxorubicin tends to accumulate heavily in the nucleus (nucleus/cell ratio >80%), the nuclear uptake of this compound is comparatively lower (nucleus/cell ratio ~40%). nih.gov This suggests that while both cell membrane and nuclear membrane transport are important for its efficacy, the primary advantage of this compound stems from its superior transport across the cell membrane. nih.gov
Comparative Analysis of Resistance Mechanisms with Related Compounds
Resistance to anthracyclines is a major clinical challenge, often mediated by the overexpression of ATP-binding cassette (ABC) transporters that actively efflux drugs from cancer cells. iiarjournals.orgnih.gov The most well-known of these is P-glycoprotein (P-gp), encoded by the MDR1 (ABCB1) gene. nih.gov
Preclinical studies indicate that this compound may partially overcome P-gp-mediated multidrug resistance (MDR). wikipedia.orgmedkoo.com Although it is still a substrate for P-gp, its high rate of cellular influx may overwhelm the efflux capacity of the pump, leading to a higher net intracellular concentration compared to doxorubicin in resistant cells. nih.gov In doxorubicin-resistant human tumor cell lines (MCF7/Dox and K562/Dox) that overexpress P-gp, this compound was found to be more cytotoxic than doxorubicin. nih.gov
However, this compound is not completely immune to resistance mechanisms. Its activity in resistant cells can be further enhanced by MDR modulators like verapamil, quinine, and S-9788, which inhibit P-gp function. nih.gov This indicates that while this compound's lipophilicity gives it an advantage, P-gp-mediated efflux still plays a role in modulating its efficacy. nih.gov In K562/Dox resistant leukemia cells, the natural compound gallic acid was shown to enhance this compound's anticancer effect by impairing cellular energy and inhibiting P-glycoprotein function. spandidos-publications.com
Other resistance mechanisms, such as the multidrug resistance-associated protein (MRP1/ABCC1) and lung resistance-related protein (LRP), also contribute to the anthracycline resistance profile, though their specific interactions with this compound compared to doxorubicin are less characterized. nih.gov Recent studies have also implicated other pathways, such as the upregulation of AKR1C1 via the ROS/KEAP1/NRF2 pathway in bladder cancer cells, as a source of resistance to this compound. researchgate.net
Table 3: this compound Activity in Doxorubicin-Resistant Cells
| Cell Line | Resistance Mechanism | This compound (THP) Activity | Finding | Reference |
|---|---|---|---|---|
| MCF7/Dox, K562/Dox | P-glycoprotein (MDR1) overexpression | Higher cytotoxicity and accumulation than Doxorubicin | Lipophilicity and high uptake rate may partially overcome P-gp efflux. | nih.gov |
| Some Doxorubicin-resistant cell lines | General resistance | Exhibits activity | This compound is effective against some cell lines that are resistant to doxorubicin. | wikipedia.org |
| K562/Dox | P-glycoprotein overexpression | Enhanced by Gallic Acid | Gallic acid inhibited P-gp-mediated efflux of this compound. | spandidos-publications.com |
| A2780/ADR | Doxorubicin-resistant | No significant antitumor effect | In this specific doxorubicin-resistant ovarian model, this compound (and its polymer conjugate) was not effective. | nih.gov |
Q & A
Q. What are the key pharmacokinetic properties of pirarubicin that influence its antitumor efficacy?
this compound is metabolized into doxorubicin, pirarubicinol, and doxorubicinol, with accumulation observed after repeated administration . Its uptake into cells is carrier-mediated, enhancing antitumor activity compared to doxorubicin . Researchers should prioritize pharmacokinetic studies using high-performance liquid chromatography (HPLC) to quantify metabolite levels in plasma and tissues, ensuring correlations with efficacy and toxicity profiles.
Q. How does this compound’s mechanism of action differ from other anthracyclines?
this compound intercalates into DNA to inhibit polymerase activity, similar to other anthracyclines, but exhibits lower cross-resistance due to structural modifications (e.g., tetrahydropyranyl substitution) . Methodologically, comparative studies using cytotoxicity assays (e.g., MTT) on cell lines with known resistance to doxorubicin can elucidate resistance mechanisms .
Q. What are the primary metabolites of this compound, and how do they impact toxicity monitoring?
Doxorubicin and doxorubicinol are major metabolites linked to cumulative cardiotoxicity, while pirarubicinol contributes to prolonged efficacy . Researchers should design longitudinal toxicity studies with cardiac biomarkers (e.g., troponin levels) and histological analyses in animal models to establish safe dosing thresholds .
Advanced Research Questions
Q. What experimental designs are optimal for studying this compound’s efficacy in multidrug-resistant (MDR) cancer models?
Use MDR cell lines (e.g., P-glycoprotein-overexpressing models) and combine this compound with resistance modulators like verapamil. Evaluate synergy via combination indices (CI) calculated using the Chou-Talalay method, where CI < 0.95 indicates synergy . Include controls for baseline drug efflux rates using flow cytometry .
Q. How can researchers address contradictions in this compound’s reported efficacy across cancer types?
Conduct meta-analyses of clinical trial data stratified by cancer type, focusing on variables like dosing schedules and combination therapies. For example, this compound shows superior efficacy in hepatic arterial infusion for hepatoma vs. systemic administration in breast cancer . Use multivariate regression to adjust for confounding factors like prior anthracycline exposure .
Q. What methodologies effectively evaluate synergistic effects of this compound with kinase inhibitors like LY294002?
Employ in vitro assays (wound healing, Transwell invasion) and calculate CI values to quantify synergy. For example, LY294002 (PI3K inhibitor) combined with this compound reduced osteosarcoma cell migration (CI < 0.95) . Validate findings with apoptosis markers (e.g., caspase-3 activation) and xenograft models to assess in vivo relevance .
Q. How can liposomal encapsulation of this compound be optimized for targeted delivery?
Use dynamic light scattering (DLS) to assess liposome stability and drug-loading efficiency. Studies show liposomal this compound increases hepatic accumulation and reduces cardiotoxicity in preclinical models . Compare release kinetics in physiological buffers (pH 5.5 vs. 7.4) to simulate tumor microenvironment conditions .
Q. What challenges arise in translating this compound combination therapies from in vitro to in vivo models?
Key challenges include pharmacokinetic mismatches (e.g., differing half-lives of combined agents) and off-target effects. Address this by using staggered dosing regimens in animal studies and pharmacodynamic modeling to align drug exposure windows . Monitor organ-specific toxicity via histopathology and serum biomarkers .
Q. How should statistical analyses be designed for this compound clinical trials with time-dependent survival outcomes?
Apply Cox proportional hazards models to analyze survival data, adjusting for covariates like tumor stage and prior treatments. Use Kaplan-Meier curves with log-rank tests to compare arms, as seen in studies where hepatic arterial infusion prolonged survival in hepatoma patients . Power calculations should account for expected hazard ratios from pilot data .
Q. What strategies mitigate this compound’s cardiotoxicity without compromising efficacy?
Preclinical strategies include co-administering dexrazoxane (a topoisomerase II inhibitor) or using liposomal formulations . Clinically, limit cumulative doses to < 550 mg/m² and monitor ejection fraction via echocardiography. Investigate biomarkers like NT-proBNP for early toxicity detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
